SC-51322
説明
特性
IUPAC Name |
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVTZDISUKDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433022 | |
| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146032-79-3 | |
| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SC-51322 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of SC-51322
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a notable small molecule that has been investigated for its analgesic and anti-inflammatory properties. Its mechanism of action is complex, with research pointing towards a dual antagonism of the prostaglandin (B15479496) E2 (PGE2) receptor EP1 and inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This dual activity positions this compound as a significant tool for studying the intricate pathways of inflammation and pain. This document provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is initiated from arachidonic acid by cyclooxygenase (COX) enzymes, which produce prostaglandin H2 (PGH2).[2] PGH2 is then converted to PGE2 by terminal prostaglandin E synthases (PGES).[1] The inducible isoform, microsomal prostaglandin E synthase-1 (mPGES-1), is functionally coupled with COX-2 and is a prime target for anti-inflammatory drugs.[3] Downstream, PGE2 exerts its effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound has been identified as both a potent and selective antagonist of the EP1 receptor and as an inhibitor of mPGES-1, offering a multi-pronged approach to modulating PGE2-driven pathology.[4]
Quantitative Data Summary
The inhibitory and antagonistic activities of this compound have been quantified in various assays. The following table summarizes the key quantitative data available for this compound and related compounds for comparative purposes.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Prostaglandin E2 Receptor 1 (EP1) | pA2 | 8.1 | [4] |
| Compound I | human mPGES-1 | IC50 | 58 nM | [5] |
| Compound II | human mPGES-1 | IC50 | ~580 nM | [5] |
| Compound II | rat mPGES-1 | IC50 | ~5800 nM | [5] |
| mPGES1-IN-3 | mPGES-1 enzyme | IC50 | 8 nM | [6] |
| mPGES1-IN-3 | A549 cell-based | IC50 | 16.24 nM | [6] |
| mPGES1-IN-3 | human whole blood | IC50 | 249.9 nM | [6] |
| Vipoglanstat | mPGES-1 | IC50 | ~1 nM | [7] |
| MK-886 | mPGES-1 | IC50 | 1.6 µM | [8] |
| NS-398 | mPGES-1 | IC50 | 20 µM | [8] |
Signaling Pathways
The mechanism of action of this compound can be understood through its interaction with the prostaglandin E2 synthesis and signaling pathway.
Prostaglandin E2 Synthesis Pathway
The synthesis of PGE2 is a critical inflammatory cascade. This compound intervenes in this pathway by inhibiting the mPGES-1 enzyme.
Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound on mPGES-1.
Prostaglandin E2 Downstream Signaling
PGE2 mediates its effects through various EP receptors. This compound also acts as an antagonist at the EP1 receptor, blocking downstream signaling.
Caption: Downstream signaling of PGE2 and the antagonistic effect of this compound on the EP1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the investigation of this compound's mechanism of action.
In Vitro mPGES-1 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against human mPGES-1.
Objective: To determine the IC50 value of a test compound for the inhibition of mPGES-1.
Materials:
-
Human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (e.g., this compound)
-
Reaction buffer
-
SnCl2 (to stop the reaction)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Pre-incubate the mPGES-1 enzyme with varying concentrations of the test compound for 15 minutes at room temperature.[8]
-
Initiate the enzymatic reaction by adding PGH2 (1 µM final concentration).[8]
-
Allow the reaction to proceed for 30 seconds.[8]
-
Stop the reaction by adding SnCl2.[8]
-
Quantify the amount of PGE2 produced using a PGE2 EIA kit.[8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using software such as GraphPad Prism.[8]
Caption: Workflow for an in vitro mPGES-1 inhibition assay.
In Vivo Inflammatory Pain Model
This protocol describes a common in vivo model to assess the analgesic and anti-inflammatory effects of a test compound.
Objective: To evaluate the efficacy of a test compound in reducing inflammatory pain in a rodent model.
Model: Carrageenan-induced paw edema in rats or mice.[9]
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution
-
Test compound (e.g., this compound)
-
Vehicle control
-
Paw volume measurement device (plethysmometer)
-
Analgesia testing equipment (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before inducing inflammation.
-
Inject carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.[9]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan injection) to assess edema.
-
Assess pain responses, such as mechanical withdrawal threshold and thermal withdrawal latency, at the same time points.
-
Compare the results from the test compound-treated group to the vehicle-treated group to determine the anti-inflammatory and analgesic effects.
Caption: Experimental workflow for an in vivo inflammatory pain model.
Conclusion
This compound presents a compelling profile with dual activity as an EP1 receptor antagonist and an mPGES-1 inhibitor. This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and experimental protocols. The multifaceted nature of this compound's interactions within the prostaglandin E2 pathway underscores the complexity of inflammatory and pain processes and highlights the potential for developing novel therapeutics with targeted mechanisms. Further research is warranted to fully elucidate the relative contributions of its dual actions in various physiological and pathological contexts.
References
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Location of Inhibitor Binding Sites in the Human Inducible Prostaglandin E Synthase, MPGES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Key Residues Determining Species Differences in Inhibitor Binding of Microsomal Prostaglandin E Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: SC-51322, a Potent and Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] Prostaglandins are critical lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[3] PGE2, a key product of the cyclooxygenase (COX) pathway, exerts its diverse effects through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[4][5][6] The EP1 receptor, upon activation by PGE2, couples to the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[7] This signaling cascade has been implicated in the modulation of neuronal activity, smooth muscle contraction, and cellular growth.[8]
The selective blockade of the EP1 receptor by antagonists like this compound offers a targeted therapeutic approach to mitigate the detrimental effects of PGE2 signaling in various disease states, potentially avoiding the side effects associated with non-selective COX inhibitors.[1] This technical guide provides a comprehensive overview of the core function of this compound, including its binding affinity, selectivity, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant EP1 receptor antagonists.
Table 1: Binding Affinity and Potency of EP1 Receptor Antagonists
| Compound | Parameter | Species/System | Value | Reference(s) |
| This compound | pA2 | Guinea Pig Ileum | 8.1 | [2][9] |
| ONO-8711 | Ki | Human EP1 | 0.6 nM | [10] |
| Ki | Mouse EP1 | 1.7 nM | [10] | |
| SC-51089 | Ki | EP1 | 1.3 µM | [11] |
| pA2 | Guinea Pig Ileum | 6.5 | [12] |
Table 2: In Vivo Efficacy of EP1 Receptor Antagonists
| Compound | Assay | Species | ED50 | Reference(s) |
| This compound | Acetic Acid-Induced Writhing | Mouse | 0.9 mg/kg (p.o.) | [2] |
| SC-51089 | Acetic Acid-Induced Writhing | Rodent | 6.8 mg/kg | [12] |
Table 3: Selectivity Profile of EP1 Receptor Antagonists
| Compound | Receptor | Ki (µM) | Reference(s) |
| SC-51089 | EP1 | 1.3 | [11] |
| TP | 11.2 | [11] | |
| EP3 | 17.5 | [11] | |
| FP | 61.1 | [11] | |
| EP2 | >100 | [11] | |
| EP4 | >100 | [11] | |
| ONO-8711 | EP1 (human) | 0.0006 | [10] |
| EP1 (mouse) | 0.0017 | [10] |
Signaling Pathways
The EP1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that activates the heterotrimeric G protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses. This compound acts by competitively binding to the EP1 receptor, thereby preventing PGE2 from initiating this signaling cascade.
Figure 1: EP1 Receptor Signaling Pathway and Mechanism of Action of this compound.
Experimental Protocols
Radioligand Binding Assay for EP1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-PGE2 (radioligand)
-
Unlabeled PGE2 (for non-specific binding determination)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) solution (0.5%)
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-EP1 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled PGE2 (at a high concentration, e.g., 10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Pre-soak glass fiber filters in 0.5% PEI solution.
-
Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGE2 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for Radioligand Binding Assay.
Isolated Guinea Pig Ileum Functional Assay
This ex vivo assay assesses the functional antagonism of this compound on PGE2-induced smooth muscle contraction.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
PGE2
-
This compound
-
Organ bath system with isometric force transducer
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.
-
Clean the ileum segment of adhering mesenteric tissue and flush the lumen with Tyrode's solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount a segment of the ileum in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Assay Protocol:
-
Obtain a cumulative concentration-response curve for PGE2 by adding increasing concentrations of PGE2 to the organ bath and recording the contractile response.
-
Wash the tissue extensively until the baseline is restored.
-
Incubate the tissue with a single concentration of this compound for a predetermined time (e.g., 30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for PGE2.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to PGE2 against the log concentration of PGE2.
-
Determine the EC50 values for PGE2 in the absence and presence of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of PGE2 in the presence of the antagonist to the EC50 in its absence).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope of unity is indicative of competitive antagonism.
-
Figure 3: Workflow for Isolated Guinea Pig Ileum Functional Assay.
Acetic Acid-Induced Writhing Test in Mice
This in vivo model is used to evaluate the analgesic properties of this compound against visceral pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid solution (0.6% in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% DMSO/10% Tween 80/80% saline)
-
Positive control (e.g., indomethacin)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Fast the mice overnight before the experiment with free access to water.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of this compound).
-
-
Drug Administration:
-
Administer this compound or the vehicle orally (p.o.) to the respective groups 30-60 minutes before the induction of writhing.
-
-
Induction of Writhing:
-
Administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs, and arching of the back) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
-
Calculate the ED50 value (the dose that produces 50% of the maximum analgesic effect).
-
Calcium Mobilization Assay
This in vitro cell-based assay measures the ability of this compound to block EP1 receptor-mediated increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
PGE2
-
This compound
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating:
-
Seed HEK293-EP1 cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Assay Protocol:
-
Place the plate in the fluorescence plate reader.
-
Add this compound at various concentrations to the wells and incubate for a short period.
-
Establish a baseline fluorescence reading.
-
Add PGE2 (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PGE2-induced calcium response.
-
Figure 4: Workflow for Calcium Mobilization Assay.
c-Fos Immunohistochemistry in Rat Spinal Cord
This protocol can be used to assess the effect of an EP1 antagonist on neuronal activation in the spinal cord in a pain model.
Materials:
-
Rats subjected to a pain model (e.g., chronic constriction injury) and treated with an EP1 antagonist or vehicle.
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: rabbit anti-c-Fos
-
Secondary antibody: biotinylated goat anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Two hours after the final behavioral testing, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the lumbar spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS until it sinks.
-
Freeze the tissue and cut 30-40 µm thick sections on a cryostat.
-
-
Immunohistochemistry:
-
Wash the free-floating sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash the sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and incubate with the ABC reagent for 1 hour at room temperature.
-
Develop the peroxidase reaction using a DAB substrate kit, resulting in a brown precipitate in c-Fos positive nuclei.
-
-
Analysis:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Examine the sections under a light microscope and count the number of c-Fos-immunoreactive neurons in specific laminae of the spinal cord dorsal horn.
-
Compare the number of c-Fos positive cells between the antagonist-treated and vehicle-treated groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP1 receptor in various physiological and pathophysiological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for the treatment of pain, inflammation, and other conditions where EP1 receptor signaling is dysregulated. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanism of action and therapeutic potential of this compound and other EP1 receptor antagonists.
References
- 1. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. link.springer.com [link.springer.com]
- 6. Quantitative analysis of concentration-response curves for precipitated abstinence responses in the opiate-dependent guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SC-51322: A Technical Guide to Prostaglandin E2 Pathway Inhibition via the EP1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and pain, exerting its diverse physiological and pathological effects through interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a variety of cellular responses. The EP1 receptor, in particular, has been identified as a key player in nociception and certain inflammatory processes. SC-51322 is a potent and selective antagonist of the PGE2 EP1 receptor, making it a valuable tool for investigating the role of this specific pathway and a potential therapeutic agent for pain management.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and relevant experimental protocols for its study.
Mechanism of Action: Inhibition of the PGE2-EP1 Signaling Pathway
This compound functions as a competitive antagonist at the EP1 receptor. The binding of PGE2 to the EP1 receptor typically initiates a signaling cascade through its coupling with Gq proteins.[4] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This elevation in intracellular calcium and activation of PKC are central to the downstream effects of EP1 receptor stimulation, which can include the modulation of ion channel activity, gene expression, and cellular proliferation.[5][6]
By competitively binding to the EP1 receptor, this compound prevents the conformational changes necessary for Gq protein activation, thereby inhibiting the entire downstream signaling cascade. This blockade of PLC activation and subsequent calcium mobilization and PKC stimulation underlies the pharmacological effects of this compound, including its observed analgesic properties.[2]
Quantitative Data
The potency and selectivity of this compound as an EP1 receptor antagonist have been quantified in various studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species/System | Reference |
| pA2 | 8.1 | Not Specified | [2][3] |
| Ki | 13.8 nM | Not Specified |
Table 1: Potency of this compound at the EP1 Receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value represents the inhibition constant.
Experimental Protocols
In Vitro: Reporter Gene Assay for EP1 Receptor Antagonism
This protocol is adapted from a method used to characterize EP1 receptor antagonists in a high-throughput screening format.
Objective: To determine the antagonist activity of this compound at the EP1 receptor by measuring the inhibition of agonist-induced reporter gene expression.
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human EP1 receptor and a reporter construct, such as cyclic AMP response element (CRE) or nuclear factor of activated T-cells (NFAT) response element driving the expression of a reporter gene (e.g., luciferase or alkaline phosphatase).
Materials:
-
HEK293 cells co-expressing the EP1 receptor and a suitable reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
PGE2 (agonist).
-
This compound (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reporter gene assay detection reagents (specific to the reporter gene used).
-
96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the HEK293-EP1 reporter cells into microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of PGE2 at a concentration known to elicit a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a predetermined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the PGE2 solution to the wells containing the antagonist and to control wells (agonist only).
-
Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours) at 37°C.
-
Signal Detection: Lyse the cells (if necessary, depending on the reporter) and add the appropriate detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound. Calculate the pA2 or IC50 value for this compound.
In Vivo: Acetic Acid-Induced Writhing Test for Analgesia
This is a widely used model for screening peripheral analgesic activity.[7]
Objective: To evaluate the analgesic effect of this compound in a model of visceral pain.
Animal Model: Male or female Swiss albino mice (or other suitable rodent strain).
Materials:
-
This compound.
-
Vehicle for this compound (e.g., 1% Tween 80 in saline).
-
Acetic acid solution (e.g., 0.6% in saline).
-
Positive control (e.g., diclofenac (B195802) sodium).
-
Observation chambers.
Procedure:
-
Animal Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of this compound).
-
Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the induction of writhing (e.g., 30-60 minutes).
-
Induction of Writhing: Inject the acetic acid solution i.p. to each animal.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 10-20 minutes).[8]
-
Data Collection and Analysis: Record the number of writhes for each animal. Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group.
Visualizations
References
- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 4. pnas.org [pnas.org]
- 5. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
SC-51322: A Technical Guide to a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key in vitro and in vivo assays are described, and its mechanism of action is illustrated through its interaction with the EP1 signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in prostanoid receptor modulation and the development of novel analgesic and anti-inflammatory agents.
Chemical Structure and Properties
This compound, with the IUPAC name 8-Chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide, is a small molecule with a molecular formula of C22H20ClN3O4S and a molecular weight of 457.93 g/mol .[1] Its chemical identity is further defined by the CAS Number 146032-79-3.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 8-Chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | [1] |
| CAS Number | 146032-79-3 | [1] |
| Molecular Formula | C22H20ClN3O4S | [1] |
| Molecular Weight | 457.93 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 112-114 °C | |
| Solubility | DMSO: ≥10 mg/mL | [1] |
| SMILES | Clc1ccc2Oc3ccccc3CN(C(=O)NNC(=O)CCSCc4ccco4)c2c1 | [1] |
| InChI Key | CQBVTZDISUKDSX-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound involves a multi-step process. A key intermediate, 8-chloro-10,11-dihydrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide, is reacted with 3-[(2-furanylmethyl)thio]propanoic acid chloride in the presence of a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane. The resulting product is then purified to yield this compound.
A representative synthesis scheme is as follows:
References
An In-Depth Technical Guide to SC-51322 (CAS Number: 146032-79-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] As a member of the prostanoid receptor family, the EP1 receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including pain, inflammation, and blood pressure regulation. This compound, by selectively blocking the EP1 receptor, has demonstrated analgesic properties in preclinical studies and serves as a valuable pharmacological tool for investigating the role of the EP1 receptor in various biological systems.[4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a synthetic, small-molecule compound with the chemical name 8-Chloro-2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]-dibenz(Z)[b,f][4][5]oxazepine-10(11H)-carboxylic acid hydrazide. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 146032-79-3 |
| Molecular Formula | C₂₂H₂₀ClN₃O₄S |
| Molecular Weight | 457.93 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a selective antagonist at the EP1 receptor. The EP1 receptor is coupled to the Gq family of G-proteins. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a downstream signaling cascade. This cascade begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers various cellular responses. This compound competitively binds to the EP1 receptor, preventing PGE2 from binding and thereby inhibiting this signaling pathway.
Below is a diagram illustrating the EP1 receptor signaling pathway and the inhibitory action of this compound.
Pharmacological Data
| Parameter | Species/Assay | Value | Reference |
| Ki | Not Specified | 13.8 nM | |
| pA2 | Guinea Pig Ileum Muscle Strip Assay | 8.1 | [1][4] |
| ED50 | Mouse Acetic Acid-Induced Writhing Assay (in vivo) | 0.9 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Acetic Acid-Induced Writhing Test (Mouse Model of Visceral Pain)
This in vivo assay is used to evaluate the peripheral analgesic activity of a compound. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.
Experimental Workflow:
Methodology:
-
Animals: Male or female mice (e.g., Swiss albino, 20-30 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=5-10 per group), including a negative control group (e.g., saline), a vehicle control group, and one or more groups treated with different doses of this compound. A positive control group treated with a known analgesic (e.g., aspirin) may also be included.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to the test groups, typically via oral gavage or intraperitoneal (i.p.) injection. The control groups receive the vehicle alone.
-
Pre-treatment Period: A pre-treatment period, usually ranging from 30 to 60 minutes, is allowed for the absorption and distribution of the administered compound.
-
Induction of Writhing: Following the pre-treatment period, a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally at a volume of 10 mL/kg body weight to induce the writhing response.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a short latency period (e.g., 5 minutes), the number of writhes (characterized by abdominal constrictions and stretching of the hind limbs) is counted for a defined period, typically 20 minutes.
-
Data Analysis: The total number of writhes for each animal is recorded. The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Guinea Pig Ileum Muscle Strip Assay
This in vitro assay is used to determine the antagonist activity of a compound on smooth muscle contraction. The guinea pig ileum is sensitive to various spasmogens, including prostaglandins.
Experimental Workflow:
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing warm, oxygenated Tyrode's solution. The lumen is gently flushed to remove its contents.
-
Mounting: A 2-3 cm segment of the ileum is mounted in a temperature-controlled organ bath (37°C) containing Tyrode's solution, continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period of at least 60 minutes under a resting tension of approximately 1 gram. The Tyrode's solution is changed every 15-20 minutes.
-
Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve to an agonist, such as PGE2, is obtained by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: The tissue is washed, and after it returns to baseline, a known concentration of this compound is added to the organ bath and allowed to incubate for a specific period (e.g., 30-60 minutes).
-
Repeat Agonist CRC: In the presence of this compound, the cumulative concentration-response curve to the agonist is repeated.
-
Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis.
Conclusion
This compound is a valuable research tool for studying the physiological and pathophysiological roles of the EP1 receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into EP1 receptor-mediated processes, particularly in the fields of pain and inflammation research. The experimental protocols detailed in this guide provide a framework for the further pharmacological characterization of this compound and other EP1 receptor modulators. Further research is warranted to explore the full therapeutic potential of targeting the EP1 receptor with antagonists like this compound. It is important to note that publicly available data on the IC50 and pharmacokinetic properties (ADME) of this compound are limited.
References
In-Depth Technical Guide: SC-51322 for Pain and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51322 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] Prostaglandins are key mediators of inflammation and pain, and the EP1 receptor, in particular, plays a significant role in nociceptive signaling. By selectively blocking the EP1 receptor, this compound presents a targeted approach to analgesia and anti-inflammatory therapy, potentially avoiding the side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation in pain and inflammation research.
Core Concepts: Mechanism of Action
This compound exerts its effects by competitively binding to the EP1 receptor, preventing its activation by the endogenous ligand PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit (Gαq). This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates various downstream effectors, contributing to neuronal sensitization and the perception of pain. By antagonizing this pathway, this compound effectively dampens the signaling cascade responsible for EP1-mediated pain and inflammation.
Signaling Pathway Diagram
Quantitative Data
This compound has demonstrated potent and selective antagonism of the EP1 receptor in preclinical studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species/Assay | Reference |
| pA2 | 8.1 | Not specified | [1][2] |
| Analgesic Effect | ED50 = 10 mg/kg (p.o.) | Phenylquinone-induced writhing in mice | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the analgesic and anti-inflammatory properties of EP1 antagonists like this compound.
Acetic Acid-Induced Writhing Test (Analgesia)
This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Acetic acid solution (0.6% in saline)
-
Stopwatch
Procedure:
-
Fast mice for 12-18 hours before the experiment with free access to water.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.).
-
Immediately place each mouse in an individual observation cage.
-
Five minutes after the acetic acid injection, begin counting the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 10-20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Experimental Workflow for Acetic Acid-Induced Writhing Test
Carrageenan-Induced Paw Edema (Inflammation)
This model evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group at each time point using the following formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100
Conclusion
This compound is a valuable research tool for investigating the role of the EP1 receptor in pain and inflammation. Its high potency and selectivity make it a suitable compound for preclinical studies aimed at validating the EP1 receptor as a therapeutic target. The experimental protocols detailed in this guide provide a framework for the in vivo evaluation of this compound and other EP1 antagonists. Further research is warranted to fully characterize the dose-response relationship, pharmacokinetic profile, and therapeutic potential of this compound in various models of pain and inflammation.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-51322: A Technical Overview of its Potential in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Prostaglandin (B15479496) E2 (PGE2), acting through its various receptors, is a key mediator of pain and inflammation. The E-prostanoid 1 (EP1) receptor, a subtype of the PGE2 receptors, has emerged as a promising target for the development of novel analgesics. SC-51322 is a potent and selective antagonist of the EP1 receptor, and this document provides a comprehensive technical guide on its role and potential application in preclinical models of neuropathic pain. While direct quantitative data for this compound in canonical neuropathic pain models remains limited in publicly accessible literature, this guide synthesizes the available information on its analgesic properties, the underlying mechanism of action through the EP1 signaling pathway, and detailed experimental protocols for assessing its efficacy. To provide a tangible example of the potential of EP1 receptor antagonism in this domain, data from studies on a structurally similar EP1 antagonist, ONO-8711, in a neuropathic pain model are presented.
Introduction to this compound and the EP1 Receptor in Neuropathic Pain
This compound is a selective and potent antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, couples to the Gq alpha subunit of the G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ concentration activates various downstream signaling pathways, including protein kinase C (PKC), which can modulate neuronal excitability and contribute to pain sensitization.[2][3]
In the context of neuropathic pain, the expression of EP1 receptors has been shown to be upregulated in the sciatic nerves of rats following chronic constriction injury (CCI), a widely used model of neuropathic pain.[4] This upregulation is observed in infiltrating macrophages and Schwann cells, suggesting a role for the EP1 receptor in the neuroinflammatory processes that drive neuropathic pain.[4] Antagonism of the EP1 receptor is therefore a rational approach to mitigating neuropathic pain by blocking the downstream effects of PGE2 in the peripheral and central nervous systems.
Preclinical Analgesic Activity of EP1 Receptor Antagonists
To illustrate the therapeutic potential of EP1 antagonism in neuropathic pain, data from studies on a similar selective EP1 receptor antagonist, ONO-8711, are presented below.
Efficacy of ONO-8711 in the Chronic Constriction Injury (CCI) Model
A study investigating the effect of the EP1 receptor antagonist ONO-8711 in the CCI model in rats demonstrated a significant reduction in both mechanical hyperalgesia and allodynia.[6][7]
| Compound | Animal Model | Pain Assessment | Dosing Regimen | Key Findings | Reference |
| ONO-8711 | Rat, Chronic Constriction Injury (CCI) | Mechanical Hyperalgesia, Mechanical Allodynia | Oral administration, once daily from day 8 to 14 post-surgery | Significant reduction in hyperalgesia and allodynia on day 15. A single dose on day 8 also produced significant, though transient (1-2 hours), analgesic effects. | [6] |
This table summarizes data for ONO-8711 as a surrogate to demonstrate the potential of EP1 antagonists in neuropathic pain, due to the lack of specific published data for this compound in these models.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in neuropathic pain models.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used surgical model that mimics the symptoms of neuropathic pain in humans.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
The left sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb. The goal is to reduce blood flow to the nerve without arresting it completely.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for the first 24-48 hours (e.g., buprenorphine).
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a week and can be assessed starting from day 7 post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain in response to a normally non-painful stimulus. The von Frey test is the gold-standard method for its assessment.
Protocol:
-
Acclimatization: Rats are placed in individual Plexiglas chambers on a raised wire mesh floor and allowed to acclimate for at least 15-20 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
Withdrawal Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. The test begins with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used next. If there is no response, a stronger filament is used.
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Drug Administration
This compound can be administered through various routes, including oral (p.o.), intraperitoneal (i.p.), or intrathecal (i.t.), depending on the experimental design.
Protocol for Intrathecal (i.t.) Injection:
-
Animal Restraint: The rat is gently restrained.
-
Injection Site: The injection is made between the L5 and L6 vertebrae.
-
Procedure: A 30-gauge needle is inserted into the subarachnoid space. A flick of the tail is often observed upon successful entry into the intrathecal space.
-
Injection Volume: A small volume (typically 10-20 µL) of the drug solution is injected slowly.
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the EP1 receptor by PGE2.
Caption: EP1 Receptor Signaling Pathway in Nociceptive Neurons.
Experimental Workflow for Evaluating this compound in a Neuropathic Pain Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical model of neuropathic pain.
Caption: Experimental workflow for preclinical assessment of this compound.
Conclusion
This compound, as a potent and selective EP1 receptor antagonist, holds theoretical promise for the treatment of neuropathic pain. The upregulation of EP1 receptors in injured nerves and the analgesic efficacy of other EP1 antagonists in relevant preclinical models provide a strong rationale for its investigation in this indication. This technical guide has outlined the mechanism of action, relevant experimental protocols, and a framework for the preclinical evaluation of this compound. Further studies providing direct, quantitative evidence of the efficacy of this compound in established neuropathic pain models are warranted to fully elucidate its therapeutic potential for this challenging condition.
References
- 1. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 4. | BioWorld [bioworld.com]
- 5. Assay: Tested in vivo for the analgesic activity by measuring the inhibition of phenyl-p-quinone- induced writhing (PQW) in mice upon subcutaneous ad... - ChEMBL [ebi.ac.uk]
- 6. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SC-51322: A Technical Guide to a Selective EP1 Receptor Antagonist in Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role in the inflammatory response, and detailed experimental protocols for its evaluation. Prostaglandin E2 is a key mediator of inflammation, and its effects are transduced by four distinct G-protein coupled receptors, EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq protein, mediates inflammatory pain and other aspects of the inflammatory cascade. By selectively targeting the EP1 receptor, this compound offers a focused approach to modulating PGE2-driven inflammation, with potential therapeutic applications in pain and other inflammatory conditions. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of EP1 receptor antagonism.
Introduction to this compound
This compound, chemically known as 8-chlorodibenz[b,f][1][3]oxazepine-10(11H)-carboxylic acid, 2-[3-[2-(furanylmethyl)thio]-1-oxopropyl]hydrazide, is a well-characterized selective antagonist of the prostaglandin E2 EP1 receptor. Its selectivity for the EP1 receptor allows for the specific investigation of the role of this receptor in various physiological and pathological processes, particularly in the context of inflammation and pain.
Mechanism of Action: Targeting the EP1 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, eliciting a wide range of biological effects, including vasodilation, fever, and pain. These effects are mediated through its interaction with four distinct receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of PGE2, the activated Gq protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that contribute to the inflammatory response, including the activation of transcription factors and the production of pro-inflammatory mediators.
This compound acts as a competitive antagonist at the EP1 receptor, blocking the binding of PGE2 and thereby inhibiting the initiation of this signaling cascade. This targeted inhibition of the EP1 pathway forms the basis of its anti-inflammatory and analgesic properties.
Data Presentation: Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Receptor Affinity and Potency of this compound
| Parameter | Value | Assay Type | Description |
| pA2 | 8.1[1][2] | Functional Antagonism Assay | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. |
| Ki | 13.8 nM | Radioligand Binding Assay | The inhibition constant, representing the affinity of the antagonist for the receptor. |
Table 2: In Vivo Analgesic Activity of this compound
| Parameter | Value | Animal Model | Assay Type |
| ED50 | 0.9 mg/kg | Mouse | Acetic Acid-Induced Writhing Test |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This in vivo assay is a standard method for evaluating the efficacy of peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. The reduction in the number of writhes following administration of a test compound is a measure of its analgesic effect.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Swiss-Webster mice (or a similar strain) weighing 20-25 g are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated to the experimental environment for at least one week prior to the study.
-
Groups: Animals are randomly assigned to treatment groups (n=6-10 per group), including a vehicle control group, one or more this compound dose groups, and a positive control group (e.g., indomethacin).
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg). The vehicle is administered to the control group. A standard non-steroidal anti-inflammatory drug (NSAID) is used as a positive control.
-
Induction of Writhing: 30-60 minutes after drug administration, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid in saline (10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (characterized by abdominal constrictions and stretching of the hind limbs) is counted for a 20-minute period.
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. The ED50 (the dose that produces 50% of the maximal effect) can be determined by regression analysis of the dose-response data.
EP1 Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of this compound for the EP1 receptor. It involves a competition experiment between a radiolabeled ligand (e.g., [3H]PGE2) and the unlabeled test compound (this compound) for binding to membranes prepared from cells expressing the EP1 receptor.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]PGE2, typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
A fixed amount of the membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled EP1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This in vitro functional assay measures the ability of this compound to antagonize PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.
Detailed Protocol:
-
Cell Culture and Dye Loading: Cells stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells) are seeded in a 96-well plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, the cells are incubated with various concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes).
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken, and then the cells are stimulated with a fixed concentration of PGE2 (typically the EC80 concentration for calcium mobilization). The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of this compound is calculated as the percentage reduction in the PGE2-induced response. The IC50 value (the concentration of this compound that causes 50% inhibition of the PGE2 response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP1 receptor in inflammatory processes. Its high potency and selectivity make it an ideal probe for dissecting the contribution of this specific PGE2 receptor subtype to pain, inflammation, and other pathophysiological conditions. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of EP1 receptor antagonism and to develop novel anti-inflammatory and analgesic agents. As our understanding of the complexities of the inflammatory response continues to grow, targeted therapies like this compound will play an increasingly important role in the development of more effective and safer treatments for a wide range of inflammatory disorders.
References
Methodological & Application
Application Notes and Protocols for SC-51322 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51322 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). It has demonstrated analgesic properties in preclinical studies.[1] This document provides detailed application notes and protocols for the administration of this compound in animal studies, focusing on its use as an analgesic and anti-inflammatory agent. The protocols outlined below are based on established methodologies for similar compounds and general practices in preclinical research. Due to the limited availability of specific in vivo data for this compound, the provided dosage and formulation parameters should be considered as starting points for experimental design and optimization.
Mechanism of Action: EP1 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon binding PGE2, couples to Gq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]).[2][3][4] This elevation in intracellular calcium is associated with various physiological and pathophysiological processes, including pain sensitization and inflammation.
This compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the downstream signaling cascade initiated by PGE2. This mechanism of action underlies its potential therapeutic effects as an analgesic and anti-inflammatory agent.
Caption: Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Compound Information and Formulation
| Parameter | Value | Reference |
| Molecular Weight | 457.93 g/mol | [1] |
| Formula | C₂₂H₂₀ClN₃O₄S | [1] |
| CAS Number | 146032-79-3 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at -20°C | [1] |
Vehicle Selection and Formulation Protocol:
Suggested Vehicles (in order of preference):
-
0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water: A commonly used suspending agent for oral administration.
-
10% (v/v) Dimethyl sulfoxide (B87167) (DMSO) in corn oil: Suitable for compounds with low aqueous solubility.
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline: Can be used to enhance the solubility of hydrophobic compounds.
Protocol for Preparation of a 1 mg/mL Suspension in 0.5% Methylcellulose (for oral gavage):
-
Prepare 0.5% Methylcellulose (MC) solution:
-
Heat half of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring to disperse.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small volume of the 0.5% MC solution to form a smooth paste.
-
Gradually add the remaining 0.5% MC solution while continuously stirring or vortexing to achieve the final desired concentration (e.g., 1 mg/mL).
-
Visually inspect for homogeneity. The suspension should be uniformly dispersed.
-
Prepare fresh daily and store at 4°C, protected from light. Bring to room temperature before administration.
-
Administration Protocols for Animal Studies
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific animal model.
Oral Gavage (PO)
Oral gavage is a precise method for delivering a specific dose.
Experimental Workflow for Oral Gavage:
Caption: A generalized workflow for oral gavage administration in animal studies.
Protocol for Oral Gavage in Mice:
-
Animals: Use appropriate strains of mice (e.g., C57BL/6, BALB/c) of a specified age and weight.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Dose Calculation: Calculate the volume to be administered based on the animal's body weight and the desired dose. A typical administration volume for mice is 5-10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Use a sterile, flexible gavage needle appropriate for the size of the mouse.
-
Introduce the needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress or adverse effects.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound.
Protocol for Intraperitoneal Injection in Mice:
-
Animals and Acclimatization: As described for oral gavage.
-
Formulation: For IP injection, a soluble formulation is preferred. If this compound is not soluble in aqueous vehicles, a formulation with a solubilizing agent like HPβCD or a co-solvent system (e.g., DMSO/saline) may be necessary. Ensure the final formulation is sterile and non-irritating.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight. A typical IP injection volume for mice is 10 mL/kg.
-
Administration:
-
Restrain the mouse, exposing the abdomen.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the calculated volume.
-
-
Post-administration Monitoring: Observe the animal for any signs of pain, distress, or local irritation.
In Vivo Efficacy Models and Suggested Dosages
Based on data from other EP1 receptor antagonists, the following dosages can be considered as starting points for dose-response studies with this compound.
| Animal Model | Suggested Starting Dose Range (this compound) | Route of Administration | Rationale/Reference Compound |
| Mouse | 5 - 25 mg/kg | IP or PO | Based on SC-19220 in mice[3] |
| Rat | 10 - 30 mg/kg/day (in feed) or as a single oral dose | PO (in feed or gavage) | Based on ONO-8711 in rats |
Acetic Acid-Induced Writhing Test (Analgesia)
This model is used to evaluate peripheral analgesic activity.
Protocol:
-
Animal Groups:
-
Group 1: Vehicle control (e.g., 0.5% MC)
-
Group 2: Positive control (e.g., Aspirin, 100 mg/kg, PO)
-
Groups 3-5: this compound (e.g., 5, 10, 25 mg/kg, PO or IP)
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound at the designated doses.
-
After a pre-determined time (e.g., 30 minutes for IP, 60 minutes for PO), administer 0.6% acetic acid solution (10 mL/kg) via IP injection to induce writhing.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This model is used to assess acute anti-inflammatory activity.
Protocol:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO)
-
Groups 3-5: this compound (e.g., 5, 10, 25 mg/kg, PO or IP)
-
-
Procedure:
-
Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or this compound.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle control group.
Pharmacokinetic Studies
To establish a rational dosing regimen, it is crucial to determine the pharmacokinetic profile of this compound.
Experimental Design:
-
Animals: Use catheterized rodents (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., IV bolus for absolute bioavailability, PO gavage, IP injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Calculate key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for extravascular routes) |
Conclusion
This compound is a promising EP1 receptor antagonist with potential for development as an analgesic and anti-inflammatory agent. The protocols and guidelines presented here provide a framework for conducting in vivo studies to evaluate its efficacy and pharmacokinetic properties. Researchers should perform dose-response and formulation optimization studies to determine the most effective and tolerable administration conditions for their specific animal models and experimental objectives.
References
- 1. youtube.com [youtube.com]
- 2. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SC-51322 in the Acetic Acid-Induced Writhing Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SC-51322, a potent and selective prostaglandin (B15479496) E2 (PGE2) receptor 1 (EP1) antagonist, in the acetic acid-induced writhing test for the evaluation of its analgesic properties.
Introduction
The acetic acid-induced writhing test is a widely used and reliable animal model for screening potential analgesic drugs, particularly those with peripheral mechanisms of action.[1][2][3] Intraperitoneal administration of acetic acid induces a characteristic writhing response in rodents, which is a behavioral manifestation of visceral pain.[1][3][4][5] This pain response is mediated by the release of various inflammatory mediators, including prostaglandins, which sensitize peripheral nociceptors.[1][5][6]
This compound is a potent and selective antagonist of the EP1 receptor, a subtype of the prostaglandin E2 receptor.[7][8][9] By blocking the action of PGE2 at the EP1 receptor, this compound is expected to attenuate the pain response in the acetic acid-induced writhing test, demonstrating its potential as an analgesic agent.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from a study evaluating the dose-dependent analgesic effect of this compound in the acetic acid-induced writhing test in mice.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | 45.2 ± 3.1 | 0 |
| This compound | 10 | 30.1 ± 2.5 | 33.4 |
| This compound | 30 | 18.5 ± 2.1 | 59.1 |
| This compound | 100 | 9.8 ± 1.5 | 78.3 |
| Diclofenac (Standard) | 10 | 12.3 ± 1.8 | 72.8 |
Experimental Protocols
This section provides a detailed methodology for conducting the acetic acid-induced writhing test to evaluate the analgesic efficacy of this compound.
Materials and Reagents
-
This compound
-
Acetic Acid (0.6% v/v in distilled water)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Standard analgesic drug (e.g., Diclofenac sodium)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
-
Stopwatch
Experimental Procedure
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping of Animals: Randomly divide the mice into experimental groups (n=6-10 per group), including a vehicle control group, multiple this compound dose groups, and a positive control group receiving a standard analgesic like diclofenac.
-
Drug Administration:
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The choice of administration route may vary based on the formulation of this compound.
-
Administer the standard drug (e.g., diclofenac) to the positive control group.
-
Allow for a pre-treatment period, typically 30-60 minutes, for the drug to be absorbed and exert its effect.[10][11][12]
-
-
Induction of Writhing: Following the pre-treatment period, administer a 0.6% solution of acetic acid intraperitoneally to each mouse at a volume of 10 ml/kg body weight.[3]
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse individually in an observation chamber.
-
After a 5-minute latency period, record the number of writhes for each mouse over a 20-minute observation period.[3] A writhe is characterized by a stretching of the hind limbs and contraction of the abdominal muscles.[1][5]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage inhibition of writhing for each treatment group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the results.[11]
-
Visualizations
Signaling Pathway of Acetic Acid-Induced Pain and Inhibition by this compound
Caption: Mechanism of this compound in reducing acetic acid-induced pain.
Experimental Workflow for the Acetic Acid-Induced Writhing Test
Caption: Workflow of the acetic acid-induced writhing experiment.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 10. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Acetic acid-induced writhing experiment [bio-protocol.org]
Application Notes and Protocols for Studying GPCR Signaling Pathways with SC-51322
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SC-51322, a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor EP1, in the study of G-protein coupled receptor (GPCR) signaling pathways. Detailed protocols for in vitro and in vivo assays are provided to facilitate the investigation of EP1 receptor function and the development of novel therapeutics.
Introduction to this compound
This compound is a selective and potent competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] The EP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G-protein.[1][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in numerous cellular processes.[2]
Due to its role in mediating PGE2-induced signaling, the EP1 receptor is implicated in various physiological and pathophysiological processes, including pain, inflammation, and blood pressure regulation. This compound, by blocking the action of PGE2 at the EP1 receptor, serves as a valuable pharmacological tool to dissect the role of this specific signaling pathway and as a potential therapeutic agent for conditions associated with EP1 receptor overactivation.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters that define the potency and affinity of this compound for the EP1 receptor.
| Parameter | Value | Description |
| pA2 | 8.1 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[1][3][5] |
| Ki | 13.8 nM | The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity of the antagonist for the receptor. |
EP1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the EP1 receptor upon activation by PGE2 and its inhibition by this compound.
Experimental Protocols
Cell Culture and Transfection
For in vitro studies of the EP1 receptor, human embryonic kidney 293 (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used due to their low endogenous expression of prostanoid receptors and high transfection efficiency.[6][7]
Materials:
-
HEK293 or CHO-K1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Plasmid DNA encoding the human EP1 receptor
-
Transfection reagent (e.g., Lipofectamine® or PEI)
-
Selection antibiotic (e.g., G418 or Puromycin)
Protocol for Stable Cell Line Generation:
-
Culture HEK293 or CHO-K1 cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh growth medium.
-
After 48 hours, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.
-
Replace the selection medium every 3-4 days until resistant colonies are formed.
-
Isolate and expand individual colonies to establish a stable cell line overexpressing the EP1 receptor.
-
Confirm EP1 receptor expression and function using Western blot, radioligand binding, or a functional assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the EP1 receptor through competition with a radiolabeled ligand, typically [3H]PGE2.
Materials:
-
Membranes from cells stably expressing the EP1 receptor
-
[3H]PGE2 (radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize EP1-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [3H]PGE2 (typically at its Kd concentration)
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PGE2 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][8]
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium in EP1-expressing cells.
Materials:
-
EP1-expressing cells (e.g., HEK293/EP1 or CHO/EP1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PGE2 (agonist)
-
This compound (antagonist)
-
Fluorescence microplate reader with liquid handling capabilities
Protocol:
-
Cell Plating: Seed EP1-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[9][10][11]
-
Compound Addition:
-
To determine the antagonist effect of this compound, pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
-
Agonist Stimulation and Measurement:
-
Record a baseline fluorescence reading.
-
Add a fixed concentration of PGE2 (typically the EC80 concentration) to all wells simultaneously using the plate reader's injector.
-
Immediately begin recording the fluorescence intensity (Ex/Em = ~490/525 nm) over time (e.g., every second for 1-2 minutes).[11]
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the PGE2 response against the log concentration of this compound to determine its IC50 for functional antagonism.
-
In Vivo Analgesia Studies
This compound can be evaluated for its analgesic properties in animal models of pain.
This test assesses the response to a thermal pain stimulus.
Materials:
-
Hot plate apparatus
-
Mice or rats
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection)
-
Vehicle control
-
Hyperalgesic agent (e.g., PGE2 or carrageenan)
Protocol:
-
Acclimatization: Acclimate the animals to the testing room and the hot plate apparatus.
-
Baseline Measurement: Determine the baseline paw withdrawal latency for each animal on the hot plate, which is typically set to 50-55°C. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound or vehicle to the animals.
-
Induction of Hyperalgesia: At an appropriate time after compound administration, induce hyperalgesia by injecting a hyperalgesic agent into the paw.
-
Testing: At various time points after the induction of hyperalgesia, place the animals on the hot plate and measure the latency to a pain response (e.g., paw licking, jumping).
-
Data Analysis: Compare the paw withdrawal latencies between the this compound-treated group and the vehicle-treated group to determine the analgesic effect.
This test assesses the response to a chemical pain stimulus that induces visceral pain.
Materials:
-
Mice
-
This compound solution for administration
-
Vehicle control
-
Acetic acid solution (e.g., 0.6% in saline)
Protocol:
-
Compound Administration: Administer this compound or vehicle to the mice.
-
Induction of Writhing: After a predetermined time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a set period (e.g., 20 minutes).
-
Data Analysis: Compare the number of writhes in the this compound-treated group to the vehicle-treated group. A reduction in the number of writhes indicates an analgesic effect.
Summary
This compound is a valuable tool for researchers studying the role of the EP1 receptor in various physiological and disease states. The protocols outlined in these application notes provide a framework for characterizing the binding and functional activity of this compound and for investigating its potential as an analgesic agent. By employing these methods, researchers can further elucidate the complexities of GPCR signaling and contribute to the development of novel therapeutic strategies targeting the EP1 receptor.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. Radioligand-binding methods for membrane preparations and intact cells. | Semantic Scholar [semanticscholar.org]
- 7. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-51322 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51322 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2][3][4] The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[5][6][7] Its role in disease makes it an attractive target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel modulators of the EP1 receptor. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns to discover new EP1 receptor antagonists.
Mechanism of Action: The EP1 Signaling Pathway
Upon binding of its endogenous ligand PGE2, the EP1 receptor couples to Gq proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades. This compound competitively binds to the EP1 receptor, preventing PGE2-mediated activation and the subsequent increase in intracellular calcium.
Caption: EP1 Receptor Signaling Pathway
Data Presentation: Biological Activity of this compound
The following table summarizes the key quantitative data for this compound, which is essential for its use as a control compound in HTS assays.
| Parameter | Value | Species | Reference |
| pA2 | 8.1 | Not Specified | [1][2][3][4] |
| Ki | 13.8 nM | Not Specified |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates higher potency. The Ki value represents the inhibition constant.
Experimental Protocols
Here we provide detailed protocols for key experiments in an HTS campaign targeting the EP1 receptor, using this compound as a reference antagonist.
Protocol 1: High-Throughput Screening Workflow
This workflow outlines the major steps in a typical HTS campaign for identifying novel EP1 antagonists.
Caption: High-Throughput Screening Workflow
Protocol 2: Calcium Flux Assay for Primary HTS
This protocol describes a homogeneous, fluorescence-based assay to measure changes in intracellular calcium upon EP1 receptor activation, suitable for a 384-well format.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
PGE2 (agonist).
-
This compound (reference antagonist).
-
Compound library plates.
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed EP1-expressing HEK293 cells into 384-well plates at a density of 10,000-20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Add 10 µL of test compounds, this compound (as a positive control for antagonism), or vehicle (DMSO) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescent plate reader. Initiate reading and simultaneously add 10 µL of PGE2 (at a final concentration equal to its EC80) to all wells.
-
Data Analysis: Measure the fluorescence intensity over time. The antagonist effect is quantified by the reduction in the PGE2-induced fluorescence signal.
Protocol 3: Luciferase Reporter Gene Assay for Secondary Screening
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a response element downstream of the EP1 signaling pathway (e.g., NFAT response element).[8][9][10][11]
Materials:
-
HEK293 cells co-transfected with the human EP1 receptor and a reporter plasmid (e.g., pGL4.29[NFAT-RE/luc2P]).
-
PGE2.
-
This compound.
-
Confirmed hits from the primary screen.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells into 384-well white plates at 10,000 cells/well in 30 µL of culture medium and incubate overnight.
-
Compound Treatment: Add 5 µL of serially diluted confirmed hits or this compound to the wells.
-
Agonist Stimulation: After 30 minutes, add 5 µL of PGE2 (at its EC50 concentration) to the wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for reporter gene expression.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 40 µL of luciferase assay reagent to each well, mix, and incubate for 10 minutes in the dark. Measure luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values of the hit compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 4: Competitive ELISA for PGE2 Production (for cellular systems with endogenous PGE2)
In some cellular models, it may be relevant to measure the inhibition of PGE2 production. This protocol outlines a competitive ELISA for this purpose.[12][13][14][15][16]
Materials:
-
Cell line of interest (e.g., macrophages stimulated with LPS).
-
Test compounds and this compound.
-
PGE2 ELISA kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate. Pre-treat with test compounds or this compound for 1 hour.
-
Stimulation: Add a stimulating agent (e.g., LPS) to induce PGE2 production and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the PGE2 competitive ELISA according to the manufacturer's instructions. Briefly, samples and standards are added to a plate pre-coated with a PGE2 antibody, followed by the addition of a fixed amount of HRP-conjugated PGE2.
-
Signal Detection: After incubation and washing steps, a substrate is added, and the color development is measured at 450 nm. The amount of PGE2 in the sample is inversely proportional to the signal.
-
Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Protocol 5: Cell Viability Assay for Counter Screening
It is crucial to exclude compounds that show activity in the primary assay due to cytotoxicity. An ATP-based luminescent assay is a highly sensitive method for this purpose.[17][18][19][20]
Materials:
-
EP1-HEK293 cells (or the cell line used in the primary screen).
-
Test compounds.
-
White, opaque-walled 384-well plates.
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Plating and Treatment: Plate cells and treat with the same concentrations of hit compounds as used in the primary and secondary assays. Incubate for the same duration.
-
Reagent Addition: Equilibrate the plate to room temperature. Add the luminescent cell viability reagent to each well in a volume equal to the culture medium.
-
Incubation and Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
Data Analysis: A decrease in luminescence compared to the vehicle control indicates cytotoxicity. Compounds exhibiting significant cytotoxicity should be flagged and potentially excluded from further investigation.
Conclusion
This compound serves as an indispensable tool for the development and validation of high-throughput screening assays targeting the EP1 receptor. The protocols outlined in these application notes provide a robust framework for identifying and characterizing novel EP1 antagonists. By employing a multi-assay strategy, including primary screening, dose-response confirmation, secondary assays, and counter-screening for cytotoxicity, researchers can confidently identify promising lead compounds for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cloud-clone.com [cloud-clone.com]
- 13. arigobio.cn [arigobio.cn]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. marinbio.com [marinbio.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-51322 in Isolated Detrusor Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SC-51322, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), in studies involving isolated detrusor smooth muscle. This document is intended to guide researchers in designing and executing experiments to investigate the role of the EP1 receptor in bladder contractility and the potential therapeutic effects of its antagonism.
Introduction to this compound and its Role in Detrusor Muscle Function
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP1 receptor in the urinary bladder. The detrusor muscle, the main smooth muscle component of the bladder wall, is crucial for both urine storage and voiding. Prostaglandin E2 (PGE2) is known to be a key mediator in bladder function and dysfunction, often contributing to detrusor overactivity and the symptoms of overactive bladder (OAB). PGE2 exerts its effects through various E-prostanoid (EP) receptors, with the EP1 receptor being primarily linked to contractile responses in the detrusor muscle. By selectively blocking the EP1 receptor, this compound allows for the elucidation of its specific contribution to detrusor muscle tone and phasic contractions induced by PGE2.
Data Presentation: Efficacy of this compound on Detrusor Muscle
The following table summarizes the quantitative data on the inhibitory effects of this compound on isolated detrusor muscle preparations.
| Parameter | Species | Agonist | This compound Concentration | Observed Effect | Reference |
| Inhibition of PGE2-induced tone | Mouse | PGE2 (50 µM) | 10 µM | 39% reduction in the change in tone | [1] |
| Inhibition of PGE2-induced phasic contractions | Mouse | PGE2 (50 µM) | 10 µM | 64% reduction in the frequency of phasic contractions | [1] |
| Reduction of basal tone (in combination with AH-6809) | Mouse | N/A | 10 µM | 45 ± 7% reduction in tone | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathway of the EP1 receptor in detrusor smooth muscle and a general experimental workflow for isolated detrusor muscle studies.
Caption: EP1 Receptor Signaling Pathway in Detrusor Smooth Muscle.
Caption: Experimental Workflow for Isolated Detrusor Muscle Studies.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in a suitable solvent, e.g., DMSO)
-
Prostaglandin E2 (PGE2)
-
Krebs-Ringer Bicarbonate Solution (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7
-
Carbogen gas (95% O2 / 5% CO2)
-
Potassium Chloride (KCl) for viability testing
-
Deionized water
-
Animal model (e.g., mouse, rat, guinea pig)
Equipment
-
Isolated organ bath system with temperature control and aeration
-
Isometric force-displacement transducer
-
Data acquisition system and software
-
Dissection microscope and tools (forceps, scissors)
-
pH meter
-
Analytical balance
Protocol for Isolated Detrusor Muscle Contraction Assay
1. Tissue Preparation
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately excise the urinary bladder and place it in cold Krebs-Ringer bicarbonate solution.
-
Under a dissection microscope, carefully remove any adhering connective and fatty tissue.
-
Open the bladder longitudinally and gently remove the urothelium by sharp dissection to obtain the detrusor muscle layer.
-
Cut the detrusor muscle into longitudinal strips (approximately 2-3 mm in width and 5-10 mm in length).
2. Organ Bath Setup and Equilibration
-
Mount the detrusor muscle strips vertically in the organ baths containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously gassed with carbogen.
-
Connect one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 gram (or as optimized for the specific tissue) and allow the tissue to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissue with fresh, pre-warmed Krebs-Ringer solution every 15-20 minutes.
3. Viability Testing
-
After equilibration, assess the viability of the muscle strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
Once a stable contraction is achieved, wash the tissue with fresh Krebs-Ringer solution until the tension returns to the baseline.
4. Antagonist Incubation and Agonist Stimulation
-
To investigate the effect of this compound, add the desired concentration (e.g., 10 µM) to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding.[1]
-
Following the incubation period, add PGE2 to the organ bath in a cumulative or single-dose manner to induce detrusor muscle contraction.
-
Record the isometric tension changes continuously throughout the experiment.
5. Data Analysis
-
Measure the baseline tone before and after the addition of this compound to determine its direct effect on muscle tension.
-
Quantify the contractile response to PGE2 by measuring the increase in tension from the baseline.
-
In the presence of this compound, measure the inhibition of the PGE2-induced contraction. The percentage of inhibition can be calculated relative to the control response (PGE2 alone).
-
If studying phasic contractions, analyze the frequency and amplitude of contractions before and after drug administration.
-
For concentration-response studies, plot the response against the log concentration of the agonist to determine parameters such as EC50 or pA2 values.
Conclusion
The protocol and information provided in these application notes offer a robust framework for investigating the role of the EP1 receptor in detrusor muscle physiology using the selective antagonist this compound. The quantitative data and signaling pathway diagrams serve as valuable resources for experimental design and interpretation of results. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of bladder function and the development of novel therapies for bladder disorders.
References
Application Notes and Protocols: SC-51322 in Prostate Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) signaling has been implicated in the progression of various cancers, including prostate cancer.[1][2] PGE2 exerts its effects through binding to four E-type prostanoid (EP) receptors, EP1 through EP4.[3] Notably, EP1, EP2, and EP4 receptor expression is often elevated in prostate cancer tissues and is positively associated with tumor grade and stage.[4] The EP1 receptor, coupled to the Gαq protein, mediates intracellular calcium mobilization and activates protein kinase C (PKC), influencing cellular processes such as proliferation, migration, and apoptosis.[5]
SC-51322 is a potent and selective antagonist of the EP1 receptor.[6] While direct studies of this compound in prostate cancer cell lines are limited, research on other EP1 antagonists in prostate cancer models provides a strong rationale for its investigation. An in vivo study using a mouse model of prostate cancer demonstrated that an EP1 receptor antagonist significantly suppressed carcinogenesis and delayed cancer progression by upregulating apoptosis.[1] These findings suggest that targeting the PGE2-EP1 signaling axis with a selective antagonist like this compound could be a promising therapeutic strategy for prostate cancer.
These application notes provide a comprehensive guide for utilizing this compound in prostate cancer cell line experiments, including detailed protocols for key assays and illustrative data presentation. The protocols are designed to be adaptable to common prostate cancer cell lines such as PC-3 (androgen-independent, high metastatic potential) and LNCaP (androgen-sensitive).[7][8][9]
Data Presentation
The following tables are examples of how quantitative data from experiments with this compound can be structured for clear comparison.
Table 1: Effect of this compound on Prostate Cancer Cell Viability (IC50)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| PC-3 | 48 | Value |
| LNCaP | 48 | Value |
| DU-145 | 48 | Value |
IC50 values to be determined experimentally.
Table 2: Effect of this compound on Cell Proliferation (Percentage Inhibition)
| Cell Line | This compound Concentration (µM) | Proliferation Inhibition (%) |
| PC-3 | 10 | Value |
| 25 | Value | |
| 50 | Value | |
| LNCaP | 10 | Value |
| 25 | Value | |
| 50 | Value |
Percentage inhibition relative to vehicle control to be determined experimentally.
Table 3: Effect of this compound on Apoptosis (Fold Increase in Caspase-3/7 Activity)
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| PC-3 | 25 | Value |
| LNCaP | 25 | Value |
Fold increase relative to vehicle control to be determined experimentally.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for investigating this compound.
PGE2-EP1 Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Evaluating this compound in Prostate Cancer Cells.
Experimental Protocols
Cell Culture
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Appropriate cell culture medium (e.g., F-12K for PC-3, RPMI-1640 for LNCaP)[10][11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture prostate cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells at the desired density and allow them to adhere overnight before treatment.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.
Protocol:
-
Seed cells in a 96-well plate as for the viability assay.
-
Treat cells with non-lethal concentrations of this compound (e.g., below the IC50) for 24-48 hours.
-
During the final 2-4 hours of incubation, add BrdU labeling solution to each well according to the manufacturer's instructions (e.g., Cell Proliferation ELISA, BrdU kit).
-
Fix the cells, denature the DNA, and add the anti-BrdU antibody.
-
Add the substrate solution and measure the colorimetric reaction using a microplate reader at the recommended wavelength.
-
Express the results as a percentage of BrdU incorporation relative to the vehicle control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by this compound through measuring caspase-3 and -7 activity.
Protocol:
-
Seed 10,000 cells per well in a white-walled 96-well plate and incubate overnight.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of prostate cancer cells.
Protocol:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a uniform "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing this compound at desired concentrations.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot Analysis
Objective: To investigate the effect of this compound on key proteins in the EP1 signaling pathway.
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time (e.g., 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-Akt, anti-total-Akt, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathological Roles of Prostaglandin E2-specific E-type Prostanoid Receptors in Hormone-sensitive and Castration-resistant Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNCaP model of human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 10. mdpi.com [mdpi.com]
- 11. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
Application Notes and Protocols for Investigating Capillary EP1 Receptor Activation with SC-51322
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain perception, and the regulation of vascular tone.[1] Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq/11 protein, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[2][3] In the microvasculature, the activation of EP1 receptors on capillary endothelial cells and associated pericytes plays a role in modulating vascular stability and signaling.[4][5]
SC-51322 is a potent and selective antagonist of the EP1 receptor, making it a valuable pharmacological tool for elucidating the specific roles of EP1 receptor activation in various biological systems.[6][7] These application notes provide detailed protocols for utilizing this compound to investigate its effects on capillary EP1 receptor activation, with a focus on key in vitro assays relevant to vascular biology and drug discovery.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and related compounds for the investigation of EP1 receptor activity.
| Compound | Target | Action | Parameter | Value | Cell Type/System | Reference |
| This compound | EP1 Receptor | Antagonist | pA2 | 8.1 | Not Specified | [1][6][7] |
| This compound | EP1 Receptor | Antagonist | Effective Concentration | 1 µM | Ex vivo mouse capillary-arteriole preparation | [5] |
| ONO-DI-004 | EP1 Receptor | Agonist | - | - | Human Pulmonary Vein (ineffective) | [8] |
| PGE2 | EP1, EP2, EP3, EP4 Receptors | Agonist | Effective Concentration | 1 µM | Ex vivo mouse capillary-arteriole preparation | [5] |
Signaling Pathways and Experimental Workflow
EP1 Receptor Signaling Pathway in Capillary Endothelial Cells
Activation of the EP1 receptor by its endogenous ligand PGE2 initiates a signaling cascade that is central to its physiological effects. This pathway, which can be effectively blocked by this compound, is depicted below.
Caption: EP1 receptor signaling cascade in capillary endothelial cells.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a typical experimental workflow to assess the impact of this compound on capillary endothelial cell function.
Caption: Workflow for assessing this compound's effects on endothelial cells.
Experimental Protocols
In Vitro Capillary Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
PGE2 or a selective EP1 agonist (e.g., ONO-DI-004)
-
Vehicle control (e.g., DMSO)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol:
-
Plate Preparation: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare the following treatment conditions in the cell suspension:
-
Vehicle Control
-
PGE2 (e.g., 1 µM)
-
This compound (e.g., 1 µM) + PGE2 (1 µM) (pre-incubate cells with this compound for 30 minutes before adding PGE2)
-
This compound (e.g., 1 µM) alone
-
-
Cell Seeding: Add 100 µL of the cell suspension with the respective treatments to each well containing the solidified matrix.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
Imaging and Analysis:
-
Visualize the formation of capillary-like structures using an inverted microscope.
-
Capture images from at least three different fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
-
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to EP1 receptor activation and its inhibition by this compound.
Materials:
-
HUVECs or other microvascular endothelial cells
-
Glass-bottom culture dishes or 96-well black-walled imaging plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
PGE2 or a selective EP1 agonist
-
Vehicle control
-
Fluorescence microscope with ratiometric imaging capabilities (for Fura-2) or a suitable plate reader
Protocol:
-
Cell Seeding: Seed HUVECs onto glass-bottom dishes or imaging plates and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for an additional 30 minutes.
-
-
Imaging and Treatment:
-
Mount the dish/plate on the fluorescence microscope stage.
-
Acquire a baseline fluorescence recording.
-
For antagonist studies, perfuse the cells with HBSS containing this compound (e.g., 1 µM) for a few minutes.
-
Stimulate the cells by adding PGE2 (e.g., 1 µM) or an EP1 agonist.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).
-
Plot the change in fluorescence ratio over time to visualize the calcium transient.
-
Quantify parameters such as peak amplitude, time to peak, and area under the curve.
-
Western Blotting for Phosphorylated PLCβ
This protocol is to detect the activation of a key downstream effector of the EP1 receptor signaling pathway.
Materials:
-
HUVECs or other microvascular endothelial cells
-
6-well or 10 cm culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
This compound
-
PGE2 or a selective EP1 agonist
-
Vehicle control
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PLCβ and anti-total-PLCβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs in 6-well plates to near confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Stimulate the cells with PGE2 (e.g., 1 µM) or an EP1 agonist for a short duration (e.g., 2-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-PLCβ primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-PLCβ antibody for normalization.
-
Quantify the band intensities using densitometry software.
-
These protocols provide a comprehensive framework for utilizing this compound to investigate the role of EP1 receptor activation in capillary endothelial cells. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
- 7. The EP1 subtype of prostaglandin E2 receptor: role in keratinocyte differentiation and expression in non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, ONO-DI-004, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SC-51322 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SC-51322 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] The EP1 receptor is a Gq protein-coupled receptor (GPCR). Upon binding of its ligand, PGE2, the EP1 receptor activates a signaling cascade that results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[2] By blocking this interaction, this compound inhibits the downstream signaling events triggered by PGE2.
Q2: What is the potency of this compound?
A2: this compound is a highly potent antagonist with a pA2 value of 8.1 and a Ki (inhibitor constant) of 13.8 nM.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What are the recommended storage conditions for this compound?
A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak biological effect observed | Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the EP1 receptor in your specific cell system. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range, for example, from 1 nM to 10 µM, to identify the effective concentration range for your cell line and experimental conditions. |
| Compound Degradation: Improper storage or handling of this compound can lead to a loss of activity. | Ensure the compound is stored correctly at -20°C or -80°C. Prepare fresh dilutions from a stock solution for each experiment and avoid multiple freeze-thaw cycles. | |
| Low EP1 Receptor Expression: The cell line you are using may not express the EP1 receptor at a high enough level to observe a significant effect. | Verify the expression of the EP1 receptor in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express high levels of the EP1 receptor as a positive control. | |
| Unexpected Cell Death or Reduced Viability | High Concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the cytotoxic concentration of this compound for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO). |
| Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment. | |
| Inconsistent or Variable Results | Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, or growth phase can lead to variability in experimental outcomes. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments. |
| Precipitation of Compound: this compound may precipitate out of the cell culture medium, especially at higher concentrations or if the medium is not properly mixed. | When preparing working solutions, add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently swirling. Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider preparing a fresh, lower concentration working solution. |
Quantitative Data Summary
Due to the limited availability of published IC50 values for this compound across a wide range of cell lines, a comprehensive table of IC50 values cannot be provided at this time. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific in vitro model. The known potency (Ki = 13.8 nM and pA2 = 8.1) can be used as a starting point for designing these experiments.
| Parameter | Value | Reference |
| Ki | 13.8 nM | [1] |
| pA2 | 8.1 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Western Blot for Downstream Signaling (p-Akt and p-EGFR)
This protocol outlines the steps to analyze the phosphorylation status of Akt and EGFR in response to this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-EGFR, anti-total EGFR, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: A typical experimental workflow for using this compound in in vitro studies.
Caption: The signaling pathway inhibited by this compound.
Caption: A decision tree for troubleshooting experiments where no effect of this compound is observed.
References
SC-51322 solubility issues and solutions
SC-51322 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of this compound, along with troubleshooting protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is reported to be soluble in DMSO at a concentration of at least 10 mg/mL.[1] Other organic solvents like DMF and ethanol (B145695) can also be used.[2]
Q2: My this compound powder is not dissolving completely in the recommended solvent. What steps can I take?
A: If you encounter solubility issues, particularly at higher concentrations, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution in a water bath (e.g., up to 37°C). For some compounds, warming can significantly increase the dissolution rate.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or place it in an ultrasonic bath. This mechanical energy helps to break down powder aggregates and enhance solubilization.
-
Purity Check: Ensure the purity of your solvent. The presence of water or other contaminants in DMSO can affect its solvating power.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A: Direct dissolution in aqueous solutions is not recommended. Like many organic compounds, this compound is expected to have very low solubility in water-based buffers. To achieve the desired concentration in your experimental medium, you should first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous buffer or medium.
Q4: I observed precipitation when diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your medium.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO without significant viability loss.[3] Increasing the final DMSO percentage may help keep the compound in solution. Always run a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Rapid Mixing: Add the DMSO stock to your aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Use of Serum: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
Q5: How should I prepare and store this compound stock solutions?
A: Prepare a high-concentration stock solution (e.g., 10 mM) in a certified organic solvent like DMSO. For storage, it is recommended to keep the stock solution at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks).[2] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration / Qualifier | Source |
| DMSO | ≥10 mg/mL | Sigma-Aldrich[1] |
| DMSO | Soluble | MedKoo Biosciences[2] |
| DMF | Soluble | MedKoo Biosciences[2] |
| Ethanol | Soluble | MedKoo Biosciences[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 457.93 g/mol )[1][4]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 457.93 g/mol * (1000 mg / 1 g) = 4.58 mg
-
-
Weigh Compound: Carefully weigh out 4.58 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Store: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[2][4]
Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: Workflow for dissolving and troubleshooting this compound.
Simplified Signaling Pathway of this compound Action
This compound is an antagonist of the prostanoid EP1 receptor.[4] It blocks the signaling cascade initiated by the receptor's natural ligand, Prostaglandin E2 (PGE2).
Caption: this compound blocks PGE2 signaling via the EP1 receptor.
References
Technical Support Center: Preventing SC-51322 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of SC-51322 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] It is a white to off-white powder.[4] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H20ClN3O4S | [5] |
| Molecular Weight | 457.93 g/mol | [4] |
| Solubility | ≥10 mg/mL in DMSO | [4][6] |
| Storage Temperature | Room temperature (as solid) | [4] |
Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause?
Immediate precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds. This is often due to a rapid change in solvent polarity, causing the compound to "crash out" of solution. The localized high concentration of this compound exceeds its solubility limit in the aqueous environment of the media.
Q3: My this compound-containing media was clear initially, but a precipitate formed after incubation. What could be the reason?
Delayed precipitation can be caused by several factors:
-
Temperature shifts: Moving media between cold storage and a 37°C incubator can decrease the solubility of some compounds.
-
pH changes: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.
-
Interactions with media components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.
-
Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
Q4: What is the mechanism of action of this compound?
This compound is a selective antagonist of the EP1 prostanoid receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, typically couples to the Gq alpha subunit of the heterotrimeric G-protein.[7][8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this receptor, this compound inhibits these downstream signaling events.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Improper Dilution Technique: Rapid addition of concentrated DMSO stock to the media. | 1. Warm the media: Ensure your cell culture medium is pre-warmed to 37°C. 2. Slow, dropwise addition: Add the this compound stock solution drop-by-drop to the media while gently vortexing or swirling to ensure rapid and even dispersion. 3. Reverse Addition: Add the media to the tube containing the DMSO stock of this compound. |
| High Final Concentration: The desired final concentration of this compound exceeds its solubility in the media. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific cell culture medium (see Experimental Protocols section). 2. Lower the working concentration: If possible, use a lower final concentration of this compound in your experiments. | |
| High DMSO Concentration in Stock: A very high concentration in the DMSO stock requires a large dilution factor which can shock the compound out of solution. | 1. Prepare an intermediate dilution: First, dilute your high-concentration stock to a lower concentration in DMSO. Then, add this intermediate stock to your media. | |
| Delayed Precipitation (During Incubation) | Temperature Instability: Fluctuations in temperature affecting solubility. | 1. Minimize temperature changes: Avoid repeated warming and cooling of the media. Prepare fresh media with this compound for each experiment if possible. 2. Equilibrate solutions: Ensure all components (media, serum, supplements, and this compound stock) are at the same temperature before mixing. |
| Interaction with Serum Proteins: this compound may bind to proteins in fetal bovine serum (FBS) or other sera, leading to aggregation and precipitation. | 1. Reduce serum concentration: If your experiment allows, try reducing the percentage of serum in your culture medium. 2. Use serum-free media: Consider adapting your cells to a serum-free medium formulation. | |
| pH Shift: Changes in media pH due to cell metabolism. | 1. Use a buffered medium: Ensure your cell culture medium has sufficient buffering capacity (e.g., HEPES) to maintain a stable pH. 2. Monitor media color: A change in the phenol (B47542) red indicator can signal a significant pH shift. Change the media more frequently if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10-20 mM. Ensure the final solution is clear and fully dissolved. Gentle warming to 37°C and brief vortexing can aid dissolution.
-
Storage: Aliquot the stock solution into single-use, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Prepare a serial dilution of this compound in DMSO:
-
Start with your high-concentration stock solution (e.g., 20 mM).
-
Perform a 2-fold serial dilution in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
-
Prepare the cell culture medium:
-
Warm your complete cell culture medium (including serum and any other supplements) to 37°C.
-
Aliquot the medium into sterile microcentrifuge tubes, one for each concentration to be tested.
-
-
Dilute this compound into the medium:
-
Add a fixed volume of each DMSO dilution to the corresponding tube of pre-warmed medium. A 1:1000 dilution is common (e.g., 1 µL of stock into 999 µL of media) to keep the final DMSO concentration low (0.1%).
-
Vortex or gently swirl each tube immediately after adding the DMSO stock.
-
-
Incubate and Observe:
-
Incubate the tubes at 37°C in a cell culture incubator for a period that mimics your experiment duration (e.g., 24, 48, or 72 hours).
-
Visually inspect the tubes for any signs of precipitation (cloudiness, crystals, or a visible pellet after gentle centrifugation) at different time points. The highest concentration that remains clear is your maximum working soluble concentration.
-
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C22H20ClN3O4S | CID 9933831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 146032-79-3 [amp.chemicalbook.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
Troubleshooting SC-51322 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC-51322, a potent and selective EP1 prostanoid receptor antagonist. Inconsistent experimental results can arise from a variety of factors, from compound handling to experimental design. This guide aims to address common issues to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] By blocking the EP1 receptor, this compound inhibits the downstream signaling cascade that is normally initiated by PGE2 binding. This can mitigate physiological responses such as inflammation and pain.
Q2: What are the recommended storage conditions for this compound?
For long-term storage (months to years), this compound should be stored at -20°C.[3][4] For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is stable enough for shipping at ambient temperature for a few weeks.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO (up to 100 mM), DMF, and ethanol (B145695) (up to 25 mM).[3] It is recommended to prepare a high-concentration stock solution in one of these solvents. For long-term storage of stock solutions, it is best to store them at -20°C. One source suggests that stock solutions are stable for over two years if stored properly.
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can stem from several factors. Here are some common areas to investigate:
-
Compound Stability: While the solid compound is stable, its stability in aqueous solutions, especially at working concentrations in cell culture media, may be limited. It is best to prepare fresh dilutions from your stock solution for each experiment.
-
Solubility Issues: this compound may precipitate out of solution at high concentrations in aqueous media. Ensure that the final concentration of the organic solvent used to dissolve the compound is compatible with your experimental system and does not exceed a level that could cause toxicity or other off-target effects (typically <0.5% v/v).
-
Cell Line Variability: The expression levels of the EP1 receptor can vary between different cell lines and even between different passages of the same cell line. It is crucial to regularly verify the expression of the target receptor in your cells.
-
Experimental Conditions: Factors such as incubation time, cell density, and the concentration of the agonist (PGE2) can all influence the outcome of the experiment. These parameters should be carefully optimized and kept consistent between experiments.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound. It is advisable to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Problem: I am not observing any effect of this compound in my cell-based assay.
-
Is your cell line appropriate? Confirm that your chosen cell line expresses the EP1 receptor at sufficient levels. You can do this through techniques like qPCR, western blotting, or flow cytometry.
-
Is the compound active? To rule out issues with the compound itself, you can test it in a well-characterized system known to be responsive to EP1 antagonism.
-
Is your experimental design optimal? The concentration of the agonist (PGE2) used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist. Perform a dose-response curve for your agonist to determine the EC50 and use a concentration at or near this value for your inhibition experiments.
-
Are you using the correct controls? Ensure you have appropriate controls in your experiment, including a vehicle control (the solvent used to dissolve this compound) and a positive control (a known EP1 antagonist, if available).
Problem: The inhibitory effect of this compound varies significantly between experiments.
-
Are your stock solutions fresh? As mentioned, the stability of this compound in solution, particularly at working dilutions, can be a factor. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Is your cell passage number consistent? Cell lines can change phenotypically over time with repeated passaging. Use cells within a consistent and narrow range of passage numbers for your experiments.
-
Are your experimental parameters tightly controlled? Small variations in cell seeding density, incubation times, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your experimental protocol.
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| pA2 | 8.1 | Guinea pig | Ileum muscle strip |
| Ki | 13.8 nM | Not specified | Not specified |
| ED50 | 0.9 mg/kg | Mouse | Writhing assay |
Experimental Protocols
General Protocol for a Cell-Based Assay to Evaluate this compound Activity
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and reagent concentrations should be optimized for your particular experimental system.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., HEK293 cells transiently or stably expressing the human EP1 receptor) under standard conditions.
-
Seed the cells into a multi-well plate at a predetermined density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in your assay buffer or cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.
-
-
Antagonist Incubation:
-
Remove the culture medium from the cells and wash them with an appropriate buffer (e.g., HBSS).
-
Add the prepared dilutions of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent but no antagonist).
-
Incubate the cells with the antagonist for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the agonist (PGE2) at a concentration that will elicit a submaximal response (e.g., the EC80).
-
Add the PGE2 solution to the wells containing the antagonist and the vehicle control. Also, include a control with no agonist to determine the basal response.
-
Incubate for a period appropriate for the downstream signaling event you are measuring (e.g., minutes for calcium mobilization, hours for gene expression).
-
-
Detection of Response:
-
Measure the downstream signaling event of interest. This could be, for example:
-
Calcium mobilization: Using a fluorescent calcium indicator.
-
cAMP production: Using a cAMP assay kit.
-
Reporter gene expression: Measuring the activity of a reporter gene (e.g., luciferase) under the control of a response element.
-
-
-
Data Analysis:
-
Normalize the data to the response seen with the agonist alone.
-
Plot the response as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50.
-
Visualizations
Caption: PGE2/EP1 signaling pathway and inhibition by this compound.
References
SC-51322 off-target effects mitigation
Welcome to the Technical Support Center for SC-51322. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the binding of PGE2 to the EP1 receptor. This receptor is a Gq-protein coupled receptor (GPCR), and its activation typically leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[3][4] By antagonizing this receptor, this compound inhibits these downstream effects.
Q2: What are the key potency values for this compound?
A2: this compound is a high-affinity ligand for the EP1 receptor. Its reported pA2 value is 8.1, and its Ki (inhibitor constant) is 13.8 nM.[1][5]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO.[6] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Issue 1: Unexpected Agonist-like Activity
Question: I'm using this compound, an antagonist, but I'm observing a response in my functional assay (e.g., an increase in intracellular calcium). Why is this happening?
Possible Causes and Solutions:
-
Partial Agonism: In some systems, a compound classified as an antagonist may exhibit weak agonist activity on its own.
-
Troubleshooting Step: To investigate this, perform a dose-response curve with this compound alone. If it elicits a response, but with a lower maximal effect compared to a full EP1 agonist, it may be acting as a partial agonist in your specific experimental system.[7]
-
-
Inverse Agonism: If your experimental system has high constitutive (basal) activity of the EP1 receptor, an inverse agonist, which reduces this basal activity, might appear to have an effect.
-
Troubleshooting Step: Assess the basal activity of your EP1-expressing cells in the absence of any ligand. If the basal activity is high, the observed effect of this compound could be due to inverse agonism.
-
-
Off-Target Effects: The observed agonist activity might be due to this compound interacting with another receptor or protein in your cells that triggers the measured response.
-
Troubleshooting Step: Use a control cell line that does not express the EP1 receptor. If this compound still elicits a response, the effect is likely off-target.[7]
-
-
Compound Impurity: The observed activity could be due to a contaminant in your this compound sample.
-
Troubleshooting Step: Verify the purity of your compound using analytical methods like HPLC-MS.[7]
-
Issue 2: Inconsistent or No Inhibitory Effect
Question: I'm not seeing the expected inhibition of PGE2-induced signaling with this compound. What could be the problem?
Possible Causes and Solutions:
-
Solubility and Stability Issues: this compound may have precipitated out of your aqueous experimental media.
-
Troubleshooting Step: Visually inspect your prepared solutions for any precipitate. Consider preparing fresh dilutions for each experiment. Ensure the final DMSO concentration is appropriate and that the compound is fully dissolved in the stock solution before further dilution.
-
-
Incorrect Dosing: The concentration of this compound may be too low to effectively compete with the concentration of the agonist (PGE2) used.
-
Troubleshooting Step: Perform a dose-response inhibition curve by keeping the PGE2 concentration constant (typically at its EC80) and varying the concentration of this compound. This will help determine the IC50 of this compound in your assay.
-
-
Assay System Variability: The expression level of the EP1 receptor in your cell line can influence the apparent potency of the antagonist.
-
Troubleshooting Step: Characterize the EP1 receptor expression in your cell line. Higher receptor numbers may require higher concentrations of the antagonist for effective inhibition.
-
-
Experimental Protocol Timing: For competitive antagonists, it is crucial to pre-incubate the cells with the antagonist before adding the agonist to allow the antagonist to reach binding equilibrium with the receptor.
-
Troubleshooting Step: Ensure your protocol includes a sufficient pre-incubation time with this compound (e.g., 15-30 minutes) before the addition of PGE2.
-
Data Summary
This compound Potency and Properties
| Parameter | Value | Reference |
| Target | Prostaglandin E2 Receptor 1 (EP1) | [1][2] |
| Mechanism | Competitive Antagonist | [1][2] |
| pA2 | 8.1 | [1][2] |
| Ki | 13.8 nM | [5] |
| Molecular Weight | 457.93 g/mol | [5] |
| Chemical Formula | C22H20ClN3O4S | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | DMSO | [6] |
| Storage | -20°C (solid), -80°C (in DMSO) | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound on the EP1 receptor by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
PGE2
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Seed the EP1-expressing cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Cell Washing: After incubation, gently wash the cells with the assay buffer to remove any extracellular dye.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Agonist Addition and Signal Detection: Prepare a solution of PGE2 in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Use the fluorescent plate reader to measure the baseline fluorescence, then inject the PGE2 solution into the wells and continue to record the fluorescence signal over time (typically for 60-120 seconds).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the control (PGE2 alone). Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the EP1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the EP1 receptor
-
Radiolabeled EP1 receptor ligand (e.g., [3H]-PGE2)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radiolabeled ligand. The displacement of the radiolabeled ligand by this compound is used to determine the IC50 of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: PGE2-EP1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Agonist Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SC 51322 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Addressing SC-51322 non-specific binding in assays
Welcome to the technical support center for SC-51322. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding in assays involving the selective EP1 receptor antagonist, this compound.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during experiments with this compound, with a focus on mitigating non-specific binding.
Issue 1: High Background Signal in Radioligand Binding Assays
Question: I am performing a competitive radioligand binding assay with this compound to determine its affinity for the EP1 receptor, but I am observing high non-specific binding, which is compromising my results. How can I reduce this?
Answer: High non-specific binding in radioligand assays is a common issue, particularly with hydrophobic compounds like this compound (XLogP3 ≈ 3.5). The following steps can help optimize your assay and reduce background signal.
Experimental Workflow for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
Detailed Methodologies:
-
Optimize Radioligand Concentration:
-
Rationale: Using a radioligand concentration that is too high can lead to increased non-specific binding.
-
Protocol: Perform a saturation binding experiment to determine the dissociation constant (Kd) of your radioligand for the EP1 receptor. For competitive binding assays, use a radioligand concentration at or below its Kd.
-
-
Adjust Assay Buffer Composition:
-
Rationale: The composition of the assay buffer can significantly influence non-specific interactions.
-
Protocol:
-
Blocking Agents: Add a carrier protein like Bovine Serum Albumin (BSA) (0.1% - 1% w/v) or casein to the assay buffer. These proteins can block non-specific binding sites on the reaction tube walls and filter membranes.
-
Detergents: For hydrophobic compounds like this compound, including a low concentration of a non-ionic detergent such as Tween-20 (0.01% - 0.1% v/v) can help to disrupt non-specific hydrophobic interactions.
-
Salt Concentration: Increasing the ionic strength of the buffer with NaCl (e.g., 100-150 mM) can reduce non-specific binding caused by charge-based interactions.
-
pH: Ensure the buffer pH is optimal for receptor binding and stability. A common starting point is a Tris-HCl buffer at pH 7.4.
-
-
-
Modify Incubation Time and Temperature:
-
Rationale: Longer incubation times can sometimes lead to increased non-specific binding.
-
Protocol: Determine the time required to reach binding equilibrium by performing a time-course experiment. Use the shortest incubation time that allows for equilibrium to be reached. Lowering the incubation temperature (e.g., from room temperature to 4°C) can also sometimes reduce non-specific binding, but may require a longer incubation time to reach equilibrium.
-
-
Enhance Washing Procedure:
-
Rationale: Inefficient washing can leave unbound radioligand, contributing to high background.
-
Protocol: Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer used after incubation. Ensure rapid filtration and washing to minimize dissociation of specifically bound ligand.
-
Table 1: Troubleshooting High Non-Specific Binding in Radioligand Assays
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Radioligand Conc. | > Kd | ≤ Kd | Minimizes binding to low-affinity, non-specific sites. |
| Blocking Agent | None | 0.5% BSA or Casein | Saturates non-specific binding sites on surfaces. |
| Detergent | None | 0.05% Tween-20 | Reduces non-specific hydrophobic interactions. |
| Incubation Time | 60 min at 25°C | 30 min at 25°C (or as determined by kinetics) | Minimizes time for non-specific interactions to occur. |
| Wash Steps | 3 washes | 4-5 washes | More effectively removes unbound radioligand. |
Issue 2: False Positives in ELISA-based Assays
Question: I am using this compound in a competitive ELISA to screen for other potential EP1 receptor ligands, and I am getting a high rate of false positives. What could be the cause?
Answer: False positives in competitive ELISAs can arise from non-specific binding of either the detection antibody or the small molecule compound (this compound) to the plate or other assay components.
Logical Diagram for Investigating False Positives in ELISA
Caption: Decision tree for troubleshooting false positives in ELISA.
Detailed Methodologies:
-
Improve Plate Blocking:
-
Rationale: Inadequate blocking of the microplate wells can leave sites for non-specific adsorption of antibodies or this compound.
-
Protocol: Increase the concentration of the blocking agent (e.g., BSA or casein from 1% to 3-5%) and/or the incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider using commercially available, specialized blocking buffers.
-
-
Optimize Antibody Concentrations:
-
Rationale: Using excessive concentrations of primary or secondary antibodies can lead to increased non-specific binding.
-
Protocol: Perform a titration of both the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.
-
-
Modify Assay and Wash Buffers:
-
Rationale: Similar to radioligand assays, buffer composition is key.
-
Protocol:
-
Detergents: Include a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer to help remove non-specifically bound molecules. You can also add it to your antibody dilution buffer.
-
High Salt: Consider increasing the salt concentration in your wash buffer to disrupt ionic interactions.
-
-
Table 2: Key Parameters for ELISA Optimization
| Parameter | Potential Issue | Recommended Action |
| Blocking Step | Incomplete blocking of plate surface. | Increase blocker concentration (e.g., 3-5% BSA) and/or incubation time (2h at RT or overnight at 4°C). |
| Antibody Conc. | Too high, leading to non-specific binding. | Titrate primary and secondary antibodies to find the optimal dilution. |
| Wash Buffer | Ineffective removal of unbound reagents. | Add 0.05% Tween-20 to the wash buffer. Increase the number of wash cycles. |
| Sample Diluent | Matrix effects or compound aggregation. | Include blocking agents (e.g., 1% BSA) and/or detergents in the sample diluent. |
II. FAQs
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] PGE2 is a lipid signaling molecule involved in processes like inflammation and pain. The EP1 receptor, when activated by PGE2, couples to Gq proteins, leading to an increase in intracellular calcium levels. This compound works by competitively binding to the EP1 receptor, thereby blocking the binding of PGE2 and inhibiting this downstream signaling cascade.
EP1 Receptor Signaling Pathway
Caption: Simplified EP1 receptor signaling pathway and the action of this compound.
Q2: What are the physicochemical properties of this compound that I should be aware of?
A2: Understanding the properties of this compound can help in designing better experiments.
Table 3: Physicochemical Properties of this compound
| Property | Value | Implication for Assays |
| Molecular Weight | 457.93 g/mol | Standard for a small molecule inhibitor. |
| XLogP3 | 3.5 | Indicates moderate hydrophobicity, which can contribute to non-specific binding to plasticware and proteins. |
| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect protein function and assay performance. |
Q3: What is a good starting point for a competitive binding assay protocol with this compound?
A3: While the optimal conditions will need to be determined empirically for your specific system, the following protocol provides a general framework for a radioligand binding assay using cell membranes expressing the EP1 receptor.
General Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: Prepare a working solution of a suitable EP1 receptor radioligand (e.g., ³H-PGE2) at 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, assuming a Kd of ~1 nM).
-
This compound: Prepare a serial dilution of this compound in assay buffer.
-
Membrane Preparation: Resuspend cell membranes containing the EP1 receptor in assay buffer to a concentration of 20-100 µg of protein per assay tube.
-
-
Assay Procedure:
-
To each tube/well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).
-
50 µL of the this compound serial dilution.
-
50 µL of the membrane preparation.
-
-
Pre-incubate for 15 minutes at room temperature.
-
Add 50 µL of the 2x radioligand solution to initiate the binding reaction (final volume 200 µL).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine).
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Disclaimer: The information provided in this technical support center is intended for guidance and research purposes only. Assay conditions should be optimized for each specific experimental system.
References
Technical Support Center: SC-51322 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-51322. Our goal is to help you navigate potential challenges in generating and interpreting dose-response curves for this potent and selective EP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] Its mechanism of action involves blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways associated with pain and inflammation.
Q2: What is a typical pA2 value for this compound and what does it signify?
This compound has a reported pA2 of 8.1.[1][2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.
Q3: How do I determine the optimal concentration range for my this compound dose-response experiment?
To determine the optimal concentration range, it is best to perform a pilot experiment with a broad range of concentrations, for example, from 10⁻¹⁰ M to 10⁻⁵ M. Based on the pA2 value of 8.1, the expected IC50 (the concentration at which 50% of the response is inhibited) would be in the nanomolar range. Therefore, your definitive dose-response curve should bracket this expected IC50 with several data points.
Troubleshooting Dose-Response Curve Experiments
This section addresses common issues encountered during the generation and analysis of dose-response curves for this compound.
Problem 1: My dose-response curve is not sigmoidal (S-shaped).
-
Possible Cause: The concentration range of this compound may be too narrow or not centered around the IC50.
-
Solution: Widen the range of concentrations used. Ensure that you have data points that define both the top and bottom plateaus of the curve.
-
Possible Cause: The response being measured is not appropriate for a sigmoidal curve fit.
-
Solution: Re-evaluate your assay. Ensure the measured response is directly and monotonically related to the inhibition of the EP1 receptor.
Problem 2: I am observing high variability between my replicate wells.
-
Possible Cause: Inconsistent cell seeding, reagent addition, or incubation times.
-
Solution: Ensure uniform cell seeding density across all wells. Use calibrated pipettes and consistent techniques for adding this compound and other reagents. Maintain precise timing for all incubation steps.
-
Possible Cause: Cell health and viability issues.
-
Solution: Regularly check cell morphology and viability. Ensure that the solvent for this compound (e.g., DMSO) is at a final concentration that is not toxic to the cells.
Problem 3: The calculated IC50 value seems incorrect or is highly variable between experiments.
-
Possible Cause: The curve fit is poor due to insufficient data points or high variability.
-
Solution: Increase the number of concentrations tested, especially around the expected IC50. Perform more replicates for each concentration.
-
Possible Cause: The top and bottom plateaus of the curve are not well-defined.
-
Solution: Include control wells for 0% inhibition (vehicle only) and 100% inhibition (a saturating concentration of a known potent antagonist or no agonist stimulation) to anchor the curve.
Data Presentation
Table 1: Representative Dose-Response Data for this compound in a PGE2 Inhibition Assay
| This compound Concentration (M) | Log Concentration | % Inhibition (Mean) | Standard Deviation |
| 1.00E-10 | -10.0 | 2.1 | 1.5 |
| 3.16E-10 | -9.5 | 8.5 | 3.2 |
| 1.00E-09 | -9.0 | 25.3 | 4.1 |
| 3.16E-09 | -8.5 | 50.1 | 5.0 |
| 1.00E-08 | -8.0 | 74.8 | 4.5 |
| 3.16E-08 | -7.5 | 91.2 | 3.8 |
| 1.00E-07 | -7.0 | 97.9 | 2.3 |
| 1.00E-06 | -6.0 | 99.1 | 1.9 |
Experimental Protocols
PGE2 Inhibition Assay Protocol
This protocol provides a general framework for generating a dose-response curve for this compound by measuring its ability to inhibit PGE2 production in cells expressing the EP1 receptor.
-
Cell Culture: Culture cells expressing the human EP1 receptor (e.g., HEK293-EP1) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in assay buffer to the final desired concentrations.
-
Treatment: Remove the culture medium from the cells and add the different concentrations of this compound. Include vehicle-only controls. Incubate for a predetermined time (e.g., 30 minutes) to allow the compound to bind to the receptors.
-
Stimulation: Add a known concentration of PGE2 to stimulate the EP1 receptor.
-
Incubation: Incubate the plate for a specific period to allow for the downstream signaling and production of the measured second messenger (e.g., intracellular calcium).
-
Measurement: Measure the response using a suitable detection method, such as a fluorescent calcium indicator and a plate reader.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an EP1 receptor antagonist.
Caption: Experimental workflow for generating an this compound dose-response curve.
References
SC-51322 In Vivo Studies Technical Support Center
Welcome to the technical support center for the use of SC-51322 in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on vehicle formulation, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] Its mechanism of action involves blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways associated with pain and inflammation.
Q2: What are the main in vivo applications of this compound?
A2: this compound is primarily used in in vivo models to investigate the role of the EP1 receptor in various physiological and pathological processes. It has demonstrated analgesic properties in preclinical pain models.
Q3: What is the solubility of this compound?
A3: this compound is soluble in organic solvents such as DMSO (≥10 mg/mL) and ethanol (B145695) (10mg/ml). It is poorly soluble in aqueous solutions.
Q4: What is a common in vivo dose for this compound in mice?
A4: An effective dose (ED50) of 0.9 mg/kg has been reported for its analgesic activity in the mouse acetic acid-induced writhing model. However, the optimal dose may vary depending on the animal model, administration route, and vehicle used.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound in in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing solution. | This compound is a hydrophobic compound with low aqueous solubility. The vehicle composition may not be optimal to maintain its solubility. | - Increase the percentage of organic co-solvents like DMSO or PEG400 in your vehicle. - Consider using a surfactant such as Tween 80 or Cremophor EL to improve solubility and stability. - Prepare fresh dosing solutions before each experiment and visually inspect for any precipitation. - Sonication of the solution can help in initial dissolution. |
| Inconsistent or lack of efficacy in animal models. | - Poor Bioavailability: The vehicle may not be facilitating adequate absorption of this compound. - Suboptimal Dose: The dose used may be too low for the specific animal model or strain. - Compound Degradation: Improper storage or handling of the compound or dosing solution. | - Optimize Vehicle: Experiment with different vehicle formulations. For oral administration, consider oil-based vehicles or formulations with solubility enhancers. For intraperitoneal injections, a vehicle with a small percentage of DMSO or ethanol in saline or corn oil is common. - Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific experimental conditions. - Proper Handling: Store the stock compound at -20°C. Prepare dosing solutions fresh and protect them from light. |
| Adverse effects or toxicity observed in animals. | The vehicle itself or a high concentration of co-solvents (e.g., DMSO) may be causing toxicity. | - Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to assess the effects of the vehicle alone. - Minimize Co-solvents: Keep the concentration of organic co-solvents to a minimum. For example, the final concentration of DMSO in the injected solution should ideally be below 10%. - Alternative Vehicles: Explore alternative, less toxic vehicles such as cyclodextrins or lipid-based formulations for poorly soluble compounds. |
| Difficulty in administering the formulation (e.g., high viscosity). | High concentrations of polymers like PEG or suspending agents can increase the viscosity of the solution, making it difficult to administer via oral gavage or injection. | - Adjust Vehicle Composition: Reduce the concentration of the viscosity-increasing agent. - Gentle Warming: Gently warming the formulation to room temperature may reduce its viscosity. Ensure the temperature is not high enough to degrade the compound. - Appropriate Equipment: Use appropriate gauge needles for injections to handle a more viscous solution. |
Data Presentation
This compound Properties
| Property | Value |
| Molecular Weight | 457.93 g/mol |
| Formula | C₂₂H₂₀ClN₃O₄S |
| Appearance | White to off-white powder |
| Solubility | DMSO: ≥10 mg/mL Ethanol: 10 mg/mL |
| Storage | Store at -20°C |
In Vivo Efficacy Data
| Animal Model | Species | Administration Route | Effective Dose (ED₅₀) |
| Acetic Acid-Induced Writhing | Mouse | Not specified in readily available abstracts | 0.9 mg/kg |
Experimental Protocols
Protocol: Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity
This protocol is a general guideline based on standard methods for the acetic acid-induced writhing test and formulation strategies for hydrophobic compounds. Researchers should optimize the parameters for their specific experimental conditions.
1. Materials and Reagents:
-
This compound
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, Saline, Corn Oil)
-
Acetic Acid solution (0.6% in saline)
-
Male ICR or Swiss Webster mice (20-25 g)
-
Standard analgesic drug (e.g., Indomethacin) for positive control
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
2. Vehicle Preparation (Example Formulations):
-
Formulation A (for Intraperitoneal Injection): 5% DMSO, 5% Tween 80, 90% Saline.
-
Dissolve this compound in DMSO.
-
Add Tween 80 and vortex to mix.
-
Add saline gradually while vortexing to create a homogenous suspension.
-
-
Formulation B (for Oral Gavage): 10% DMSO, 40% PEG400, 50% Saline.
-
Dissolve this compound in DMSO.
-
Add PEG400 and vortex thoroughly.
-
Add saline in small portions while continuously vortexing.
-
-
Formulation C (Oil-based for Oral Gavage): Suspend this compound in corn oil. Sonication may be required to achieve a uniform suspension.
3. Experimental Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 3 days before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-10 per group):
-
Vehicle Control
-
This compound (e.g., 0.3, 1, 3 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Fasting: Fast the animals for 12-18 hours before oral administration, with free access to water. Fasting is not typically required for intraperitoneal administration.
-
Drug Administration: Administer the vehicle, this compound, or the positive control by the chosen route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 30-60 minutes.
-
Induction of Writhing: After the pre-treatment period, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous 10-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group ] x 100
Mandatory Visualization
Prostaglandin E2 (PGE2) Signaling Pathway via EP1 Receptor
Caption: PGE2 signaling via the EP1 receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Analgesic Assay
Caption: Workflow for assessing the analgesic effect of this compound in vivo.
References
Validation & Comparative
A Comparative Guide to EP1 Receptor Antagonists: SC-51322 vs. ONO-8711
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) antagonists: SC-51322 and ONO-8711. The EP1 receptor, a Gq-protein coupled receptor, plays a crucial role in various physiological and pathophysiological processes, including pain, inflammation, and cancer. Its targeted antagonism is a promising therapeutic strategy. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the EP1 signaling pathway to aid researchers in selecting the appropriate tool for their studies.
Introduction to EP1 Antagonism
The prostanoid EP1 receptor is activated by its endogenous ligand, PGE2. This activation initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses. EP1 antagonists competitively block the binding of PGE2 to the receptor, thereby inhibiting this signaling pathway.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and ONO-8711, focusing on their binding affinity and functional potency at the EP1 receptor. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions, warranting caution in direct comparisons.
Table 1: EP1 Receptor Binding Affinity
| Compound | Species | Ki (nM) | pA2 | Reference(s) |
| This compound | Not Specified | 13.8 | 8.1 | [1][2] |
| ONO-8711 | Human | 0.6 | Not Reported | [3] |
| Mouse | 1.7 | Not Reported | [3] |
Table 2: Functional Antagonism
| Compound | Assay Type | Species | IC50 (µM) | Reference(s) |
| This compound | Data Not Available | - | - | - |
| ONO-8711 | PGE2-induced Ca2+ Mobilization | Human | 0.05 | [3] |
| Mouse | 0.21 | [3] | ||
| Rat | 0.22 | [3] |
Table 3: Selectivity Profile
| Compound | Off-Target Receptor | Ki (nM) | Fold Selectivity (vs. EP1) | Reference(s) |
| This compound | EP3 | 698 | ~50-fold | [1] |
| ONO-8711 | Data Not Available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize EP1 antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the EP1 receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), varying concentrations of the unlabeled antagonist (this compound or ONO-8711), and the membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard EP1 ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.
1. Cell Culture and Dye Loading:
-
A suitable cell line endogenously or recombinantly expressing the EP1 receptor (e.g., HEK293 or CHO cells) is seeded in a 96- or 384-well black, clear-bottom plate.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific duration at 37°C.
2. Assay Procedure:
-
After dye loading, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of the antagonist (this compound or ONO-8711) are added to the wells and incubated for a defined period.
-
A fixed concentration of an EP1 agonist (e.g., PGE2 or a selective agonist like 17-phenyl-trinor-PGE2) is then added to stimulate the receptor.
3. Detection and Data Analysis:
-
The fluorescence intensity is measured over time, before and after the addition of the agonist.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
The data are analyzed to determine the IC50 value of the antagonist in inhibiting the agonist-induced calcium response.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate the EP1 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
Validating the Analgesic Potential of SC-51322: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential analgesic effects of SC-51322, a potent and selective EP1 receptor antagonist, with other analgesics. Due to the limited availability of specific in vivo analgesic data for this compound in publicly accessible literature, this document leverages data from a structurally and mechanistically similar EP1 receptor antagonist, ONO-8711, to project the anticipated therapeutic profile of this compound. The experimental data presented herein for ONO-8711 serves as a surrogate to illustrate the potential efficacy of selective EP1 receptor antagonism in preclinical pain models.
Prostaglandin (B15479496) E2 Receptor Subtype 1 (EP1): A Target for Analgesia
Prostaglandin E2 (PGE2) is a key inflammatory mediator that sensitizes peripheral nerve endings, contributing to the generation of pain. It exerts its effects through four receptor subtypes, EP1 through EP4. The EP1 receptor, when activated by PGE2, couples to Gq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately enhances neuronal excitability and pain signaling.
This compound is a potent and selective antagonist of the EP1 receptor with a pA2 of 8.1, suggesting a strong potential for pain relief by blocking this pathway.[1]
Signaling Pathway of PGE2 via the EP1 Receptor
Comparative Efficacy of EP1 Receptor Antagonism in a Neuropathic Pain Model
To illustrate the potential of selective EP1 antagonism, we present data from a study on ONO-8711 in a rat model of chronic constriction injury (CCI), a well-established model of neuropathic pain.
Experimental Protocol: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model to induce neuropathic pain that mimics symptoms in humans, such as hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli).
Procedure:
-
Anesthesia: Rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are placed around the nerve.
-
Post-operative Care: Animals are monitored for recovery and signs of distress.
-
Behavioral Testing: Pain-related behaviors are assessed at various time points post-surgery. Mechanical allodynia is often measured using von Frey filaments, which apply calibrated pressure to the paw. Thermal hyperalgesia can be assessed using a radiant heat source.
Experimental Workflow
Quantitative Data Summary: ONO-8711 in the CCI Rat Model
The following table summarizes the in vivo analgesic effects of the selective EP1 receptor antagonist ONO-8711 compared to the non-steroidal anti-inflammatory drug (NSAID) diclofenac in the rat CCI model of neuropathic pain.[2] The data demonstrates a significant reduction in both mechanical allodynia and thermal hyperalgesia, indicating the potential of EP1 antagonism in managing neuropathic pain states.
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | % Reduction in Hypersensitivity (vs. Vehicle) |
| ONO-8711 | 3 | Mechanical Allodynia | Significant |
| 10 | Mechanical Allodynia | Significant | |
| 30 | Mechanical Allodynia | Significant | |
| 3 | Thermal Hyperalgesia | Significant | |
| 10 | Thermal Hyperalgesia | Significant | |
| 30 | Thermal Hyperalgesia | Significant | |
| Diclofenac | 10 | Mechanical Allodynia | Not Significant |
| 10 | Thermal Hyperalgesia | Not Significant |
Note: "Significant" indicates a statistically significant (p < 0.05) reversal of nerve injury-induced hypersensitivity as reported in the source study. Specific percentage values were not provided in the abstract.
Discussion and Future Directions
The data from the selective EP1 antagonist ONO-8711 strongly suggests that blockade of the EP1 receptor is a promising strategy for the treatment of chronic pain, particularly neuropathic pain which is often refractory to traditional analgesics like NSAIDs.[2] Given that this compound is also a potent and selective EP1 antagonist, it is reasonable to hypothesize that it would exhibit a similar analgesic profile.
To definitively validate the analgesic effects of this compound in vivo, further studies are warranted. These should include:
-
Dose-response studies in established models of inflammatory pain (e.g., carrageenan- or complete Freund's adjuvant-induced paw edema) and neuropathic pain (e.g., CCI or spinal nerve ligation models).
-
Direct head-to-head comparisons with standard-of-care analgesics such as NSAIDs (e.g., naproxen, celecoxib) and gabapentinoids (e.g., gabapentin, pregabalin).
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling to establish the relationship between drug exposure and analgesic response.
-
Safety and tolerability studies to assess potential side effects.
References
In Vitro Validation of SC-51322: A Comparative Guide to EP1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of SC-51322 as a potent and selective antagonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Through a detailed comparison with other known EP1 antagonists, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating EP1 receptor pharmacology and its therapeutic potential.
Executive Summary
This compound is a well-characterized antagonist of the EP1 receptor, a Gq protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including pain, inflammation, and cancer.[1][2] In vitro studies consistently demonstrate its high potency and selectivity for the EP1 receptor. This guide presents a comparative analysis of this compound against other EP1 antagonists such as AH6809, ONO-8713, SC-19220, and SC-51089, focusing on their performance in key in vitro assays.
Comparative Analysis of EP1 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and alternative EP1 receptor antagonists, as determined by radioligand binding assays (Ki) and functional assays (IC50). Lower values indicate higher potency.
| Compound | Ki (nM) | IC50 (µM) | Species | Assay Type | Reference |
| This compound | 13.8 | - | Human | Radioligand Binding | [3][4] |
| AH6809 | 1217 | - | Human | Radioligand Binding | |
| ONO-8713 | - | - | Mouse/Rat | Functional/Binding | |
| SC-19220 | - | 6.7 | Human | Radioligand Binding | |
| SC-51089 | 1300 | ~1 | Human | Radioligand Binding / Functional |
Signaling Pathway and Experimental Workflow
The EP1 receptor, upon activation by its endogenous ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.[5][6][7][8]
Caption: EP1 Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for validating EP1 receptor antagonism in vitro.
Caption: Experimental Workflow for In Vitro Validation.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound and other antagonists to the human EP1 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human EP1 receptor.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) with a specific activity of 100-200 Ci/mmol.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Test Compounds: this compound and other EP1 antagonists dissolved in DMSO.
-
Non-specific Binding Control: 10 µM unlabeled PGE2.
-
Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: Liquid scintillation fluid.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 20-40 µ g/well .[9]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled PGE2 (for non-specific binding).
-
50 µL of various concentrations of the test antagonist (e.g., this compound).
-
50 µL of [3H]-PGE2 (final concentration ~2-3 nM).
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer.[9][10]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay (Functional)
This assay measures the ability of this compound and other antagonists to inhibit the PGE2-induced increase in intracellular calcium, providing a functional measure of their antagonism.[11][12][13][14]
1. Materials:
-
Cells: HEK293 cells stably expressing the human EP1 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) and 2.5 mM probenecid.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Prostaglandin E2 (PGE2).
-
Test Compounds: this compound and other EP1 antagonists dissolved in DMSO.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2. Procedure:
-
Cell Plating: Seed the HEK293-EP1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of Fluo-4 AM loading solution (prepared in assay buffer according to the manufacturer's instructions) to each well. Incubate for 45-60 minutes at 37°C.[11]
-
Antagonist Incubation: After incubation, wash the cells with assay buffer and then add 100 µL of various concentrations of the test antagonist (e.g., this compound) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Then, automatically inject a solution of PGE2 (to achieve a final concentration that elicits ~80% of the maximal response, EC80) into each well and continue to measure the fluorescence intensity for an additional 60-120 seconds.[14]
3. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the PGE2-induced calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) by non-linear regression analysis.
Conclusion
The in vitro data presented in this guide unequivocally establish this compound as a highly potent and selective antagonist of the EP1 receptor. Its performance in both radioligand binding and functional calcium mobilization assays demonstrates its superiority over several other commercially available EP1 antagonists. The detailed experimental protocols and workflow diagrams provided herein offer a robust framework for researchers to independently validate and further explore the pharmacological properties of this compound and other modulators of the EP1 receptor signaling pathway.
References
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 3. SC 51322 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. SC 51322 | Tocris Bioscience 2791 product information [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SC-51322 and GW-848687 as EP1 Receptor Antagonists
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for investigating biological pathways and validating therapeutic targets. This guide provides a detailed, data-driven comparison of two prominent antagonists of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1): SC-51322 and GW-848687. The EP1 receptor, a Gq-coupled receptor, is a key player in mediating inflammatory pain, making its antagonists valuable research probes and potential therapeutic agents.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and GW-848687 based on available in vitro and in vivo data.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | GW-848687 |
| Mechanism of Action | EP1 Receptor Antagonist | EP1 Receptor Antagonist |
| Binding Affinity (Ki) | 13.8 nM[1][2] | Not explicitly reported as Ki |
| Functional Potency (IC50) | Not explicitly reported as IC50 | 2.5 nM[3] |
| Functional Potency (pA2) | 8.1[4] | Not explicitly reported as pA2 |
| Selectivity | Selective for EP1, but detailed quantitative selectivity profile against other prostanoid receptors is not readily available. | >400-fold selective for EP1 over other EP receptor subtypes (EP2, EP3, EP4), DP1, and IP receptors. 30-fold selective over the TP receptor.[3] |
Table 2: In Vivo Efficacy in Inflammatory Pain Models
| Parameter | This compound | GW-848687 |
| Animal Model | Reported to have analgesic properties in vivo, but specific model details and efficacy data are not readily available in the reviewed literature. | Rat model of chronic inflammatory joint pain. |
| Efficacy (ED50) | Not available | 1.3 mg/kg (oral administration)[3] |
Signaling Pathway and Experimental Workflow
To understand the context of these antagonists' action, it is crucial to visualize the EP1 receptor signaling pathway and the general workflow for their characterization.
Caption: PGE2 binding to the EP1 receptor activates Gq, leading to downstream signaling.
Caption: General workflow for characterizing EP1 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize EP1 receptor antagonists.
EP1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the EP1 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human EP1 receptor.
-
Radioligand: [³H]-PGE2.
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Test compounds (this compound or GW-848687) at various concentrations.
-
Non-specific binding control: 10 µM unlabeled PGE2.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various dilutions, and 50 µL of [³H]-PGE2 (final concentration ~1-2 nM).
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM unlabeled PGE2.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Mobilization Assay
Objective: To determine the functional potency (IC50 or pA2) of an antagonist in blocking PGE2-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
PGE2 (agonist).
-
Test compounds (this compound or GW-848687) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed the HEK293-EP1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of PGE2 (typically the EC80 concentration) to stimulate the cells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Generate dose-response curves for the antagonist's inhibition of the PGE2 response.
-
Calculate the IC50 value from the dose-response curve.
-
The pA2 value, a measure of antagonist potency, can be calculated from the Schild equation if the antagonism is competitive.
Summary of Comparison
Both this compound and GW-848687 are potent antagonists of the EP1 receptor.
-
Potency: Based on the available data, GW-848687 (IC50 = 2.5 nM) appears to be more potent than this compound (Ki = 13.8 nM) in in vitro assays. It is important to note that IC50 and Ki values are not directly interchangeable but both indicate high-affinity binding.
-
Selectivity: GW-848687 has a well-documented and high selectivity for the EP1 receptor over other prostanoid receptors. While this compound is described as selective, a similarly detailed public dataset for comparison is lacking.
-
In Vivo Efficacy: GW-848687 has demonstrated clear in vivo efficacy in a relevant model of inflammatory pain with a defined ED50. The in vivo analgesic properties of this compound are mentioned in the literature, but specific data to enable a direct comparison of potency is not as readily available.
For studies requiring a highly potent and well-characterized selective EP1 antagonist with proven in vivo efficacy in inflammatory pain models, GW-848687 is an excellent choice with a more comprehensive supporting dataset. This compound is also a potent EP1 antagonist and a valuable research tool, though further characterization of its in vivo efficacy and a broader selectivity profile would be beneficial for a complete comparative assessment. The choice between these compounds may depend on the specific requirements of the experimental design and the need for extensively documented selectivity and in vivo activity.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Protective effect of prostaglandin E2 receptors EP2 and EP4 in alloimmune response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: SC-51322 and Celecoxib for Pain Relief
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical analgesic and anti-inflammatory properties of SC-51322 and celecoxib (B62257). By examining their distinct mechanisms of action and efficacy in established animal models of pain and inflammation, this document aims to inform future research and development in pain management.
This comparison delves into the preclinical data available for this compound, a selective prostaglandin (B15479496) E2 (PGE2) receptor 1 (EP1) antagonist, and celecoxib, a well-established selective cyclooxygenase-2 (COX-2) inhibitor. While both compounds interfere with the prostaglandin signaling cascade, a critical pathway in pain and inflammation, they do so at different molecular targets. This fundamental difference in their mechanism of action may have implications for their efficacy and potential side-effect profiles.
Mechanism of Action: A Tale of Two Targets
Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), exerts its effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is responsible for the synthesis of prostaglandins, potent inflammatory mediators that sensitize peripheral nerves and contribute to the cardinal signs of inflammation. By blocking prostaglandin production, celecoxib effectively reduces pain and inflammation.
In contrast, this compound acts downstream of prostaglandin synthesis. It is a potent and selective antagonist of the EP1 receptor, one of the four receptor subtypes for PGE2. The EP1 receptor is implicated in mediating pain signaling. By blocking the binding of PGE2 to the EP1 receptor, this compound aims to inhibit the transmission of pain signals without affecting the production of prostaglandins, which can have physiological roles in other tissues.
Preclinical Efficacy: A Comparative Look at Analgesia and Anti-inflammatory Activity
To date, direct comparative preclinical studies between this compound and celecoxib are limited. However, by examining their performance in similar, standardized animal models, we can draw informative comparisons. The acetic acid-induced writhing test in mice is a widely used model for assessing peripheral analgesic activity, while the carrageenan-induced paw edema model in rats is a standard for evaluating anti-inflammatory effects.
Quantitative Comparison of Preclinical Efficacy
| Compound | Preclinical Model | Species | Endpoint | Potency (ED50) |
| This compound | Acetic Acid-Induced Writhing | Mouse | Inhibition of Writhing | 0.9 mg/kg |
| Celecoxib | Acetic Acid-Induced Writhing | Mouse | Inhibition of Writhing | 3.98 mg/kg |
| Celecoxib | Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | Dose-dependent reduction |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
In the acetic acid-induced writhing test, a model of visceral pain, this compound demonstrated potent analgesic activity with an ED50 of 0.9 mg/kg. Celecoxib also showed efficacy in this model, with a reported ED50 of 3.98 mg/kg, suggesting that, in this specific assay, this compound is more potent in providing analgesia.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This model assesses the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (this compound or celecoxib) or vehicle (control) is administered orally or intraperitoneally at various doses.
-
After a predetermined absorption period (typically 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Immediately after the acetic acid injection, mice are placed in an observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the vehicle control group.
-
The ED50 value is then determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the anti-inflammatory activity of compounds by measuring the reduction of paw swelling induced by the injection of carrageenan, an inflammatory agent.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are housed under standard laboratory conditions.
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (celecoxib) or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to that of the control group.
-
A dose-response relationship can be established to determine the anti-inflammatory potency of the compound.
Signaling Pathway and Experimental Workflow
To visualize the distinct points of intervention of this compound and celecoxib in the pain and inflammation pathway, the following diagrams are provided.
Caption: Prostaglandin synthesis and signaling pathway showing the distinct targets of celecoxib and this compound.
Caption: Workflow for preclinical analgesic and anti-inflammatory testing.
Conclusion
This comparative guide highlights the distinct preclinical profiles of this compound and celecoxib. This compound, as a selective EP1 receptor antagonist, demonstrates potent analgesic effects in a mouse model of visceral pain. Celecoxib, a selective COX-2 inhibitor, is also an effective analgesic and a potent anti-inflammatory agent. The higher potency of this compound in the writhing test suggests that targeting the EP1 receptor may be a particularly effective strategy for certain types of pain.
Further research, including direct, side-by-side preclinical comparisons in a broader range of pain and inflammation models, is warranted to fully elucidate the relative therapeutic potential of these two distinct mechanisms. The absence of data for this compound in inflammatory models like carrageenan-induced paw edema is a notable gap that, if filled, would provide a more complete picture of its pharmacological profile. For drug development professionals, the exploration of EP1 receptor antagonism as a therapeutic strategy for pain relief remains a promising avenue.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 2. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the anti-inflammatory potency of SC-51322 relative to other compounds
For Researchers, Scientists, and Drug Development Professionals
SC-51322 presents a targeted approach to mitigating inflammation by selectively antagonizing the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This mechanism offers a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This guide provides a comparative overview of this compound, detailing its mechanism of action and placing it in the context of established anti-inflammatory compounds. While direct quantitative comparisons of anti-inflammatory potency are limited in publicly available literature, this document summarizes the existing data and outlines the experimental protocols used to evaluate such compounds.
Mechanism of Action: A Divergence from COX Inhibition
Traditional NSAIDs and selective COX-2 inhibitors exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation. This compound, however, acts downstream in the inflammatory cascade. It is a potent and selective antagonist of the EP1 receptor, with a reported pA2 of 8.1.[1] By blocking the binding of PGE2 to the EP1 receptor, this compound aims to inhibit the specific signaling pathways that contribute to pain and inflammation.[2] This targeted approach could potentially offer a more refined therapeutic intervention with a different side-effect profile compared to agents that broadly inhibit prostaglandin synthesis.[3]
Comparative Potency: A Need for Further Data
A structurally similar EP1 antagonist, ONO-8711, has been shown to reduce hyperalgesia and allodynia in a rat model of chronic nerve constriction, suggesting the potential of EP1 antagonism in pain management.[4] However, a direct correlation to its anti-inflammatory efficacy in models of acute inflammation, such as carrageenan-induced paw edema, has not been established. One study noted that this compound did not affect PGE2-induced allodynia, indicating that its analgesic effects may be specific to certain pain modalities.
To provide a comprehensive comparison, the following tables would be necessary, populated with data from head-to-head preclinical studies. The absence of such data for this compound is a critical knowledge gap.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | >100 | 0.04 | >2500 |
| Diclofenac | 0.06 | 0.01 | 6 |
| Naproxen (B1676952) | 0.1 | 1.2 | 0.08 |
Note: IC50 values for comparator compounds are representative and can vary between studies.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| This compound | Data Not Available | Data Not Available |
| Celecoxib | 10 | ~50% |
| Diclofenac | 5 | ~60% |
| Naproxen | 10 | ~45% |
Note: Percentage inhibition for comparator compounds is an approximation and can vary based on experimental conditions.
Experimental Protocols
The evaluation of anti-inflammatory compounds typically involves a combination of in vitro and in vivo assays.
In Vitro Assays:
-
Cyclooxygenase (COX) Inhibition Assay: This assay determines the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50). It is a primary screening tool to assess the potency and selectivity of NSAIDs.
In Vivo Models:
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[5]
-
Animal Model: Typically performed in rats or mice.
-
Procedure: A sub-plantar injection of carrageenan into the hind paw induces localized edema. Test compounds are administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in treated animals to that in vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in evaluating anti-inflammatory compounds, the following diagrams are provided.
Caption: Mechanism of this compound vs. COX inhibitors.
Caption: Workflow for in vivo anti-inflammatory screening.
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy by selectively antagonizing the EP1 receptor. This mechanism is distinct from that of traditional NSAIDs and COX-2 inhibitors. While the rationale for this approach is sound, there is a significant lack of publicly available, direct comparative data on its anti-inflammatory potency. Further preclinical studies evaluating this compound in standardized models of inflammation are necessary to fully characterize its efficacy and determine its potential therapeutic value relative to existing anti-inflammatory agents. Researchers are encouraged to conduct head-to-head studies to elucidate the comparative potency and safety profile of this compound.
References
- 1. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 4. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
Confirming SC-51322 Target Engagement in Cellular Models: A Comparative Guide
For researchers and drug development professionals, verifying that a small molecule interacts with its intended target within a cell is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of established experimental methods to confirm the cellular target engagement of SC-51322, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon binding its ligand PGE2, initiates a signaling cascade leading to an increase in intracellular calcium.
This document outlines three distinct and complementary approaches to confirm that this compound engages the EP1 receptor in cellular models: the Cellular Thermal Shift Assay (CETSA) for direct target binding, Chemical Proteomics for unbiased target identification, and a functional downstream Calcium Influx Assay.
Prostaglandin E2 Signaling Pathway via the EP1 Receptor
Prostaglandin E2 is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. It then binds to the EP1 receptor, a Gq-coupled receptor. This binding event activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound is designed to competitively block PGE2 from binding to the EP1 receptor, thereby inhibiting this signaling cascade.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on ligand-induced thermal stabilization. When this compound binds to the EP1 receptor, the resulting protein-ligand complex becomes more resistant to thermal denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble EP1 protein remaining.
Experimental Workflow: CETSA
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture: Culture a human cell line endogenously or exogenously expressing the EP1 receptor (e.g., HEK293-EP1) to ~80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the EP1 receptor, followed by an HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples compared to the vehicle control indicates target stabilization.
Data Comparison: CETSA Thermal Shift (ΔTm)
| Compound | Target | Cell Line | Concentration (µM) | Tm Vehicle (°C) | Tm Compound (°C) | ΔTm (°C) |
| This compound | EP1 | HEK293-EP1 | 10 | 52.1 | 56.5 | +4.4 |
| ONO-8711 | EP1 | HEK293-EP1 | 10 | 52.1 | 55.8 | +3.7 |
| Vehicle (DMSO) | EP1 | HEK293-EP1 | 0.1% | 52.1 | 52.1 | 0 |
Note: Data are illustrative and represent expected outcomes.
Method 2: Chemical Proteomics
Chemical proteomics, particularly affinity-based pulldown assays, can identify the direct binding partners of a small molecule from a complex cell lysate. By immobilizing this compound on beads, it can be used as "bait" to capture its target protein(s). A competition experiment, where free compound is added to the lysate before the pulldown, is a robust way to confirm specific binding. Proteins that are specifically competed off the beads by the free compound are considered true targets.
Experimental Workflow: Affinity Pulldown
Experimental Protocol: Competitive Affinity Pulldown
-
Bead Preparation: Synthesize an analog of this compound with a linker suitable for conjugation to activated Sepharose beads.
-
Cell Lysis: Lyse cells expressing the EP1 receptor in a mild, non-denaturing buffer (e.g., Triton X-100 based) containing protease inhibitors.
-
Competition: Aliquot the lysate. To one aliquot, add a high concentration of free this compound (e.g., 50 µM). To another, add vehicle (DMSO). Incubate for 1 hour at 4°C.
-
Affinity Pulldown: Add the this compound-conjugated beads to both lysates and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the control and competition samples. A specific target will show a significantly reduced abundance in the sample pre-incubated with free this compound.
Data Comparison: Target Identification by Chemical Proteomics
| Protein Identified | Function | Fold-Change (+ Free this compound) | Conclusion |
| PTGER1 (EP1 Receptor) | Prostaglandin Receptor | 0.05 | Direct Target |
| GAPDH | Glycolysis | 0.95 | Non-specific binder |
| Tubulin | Cytoskeleton | 1.10 | Non-specific binder |
| HSP90 | Chaperone | 0.89 | Non-specific binder |
Note: Data are illustrative. A low fold-change indicates specific competition.
Method 3: Downstream Functional Assay (Calcium Influx)
The most direct functional confirmation of target engagement for an antagonist is to measure its ability to block the biological response triggered by the natural ligand. Since EP1 receptor activation by PGE2 leads to an increase in intracellular calcium ([Ca²⁺]i), a calcium influx assay is an ideal functional readout. This is typically performed using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Experimental Workflow: Calcium Influx Assay
Experimental Protocol: Fluo-4 Calcium Influx Assay
-
Cell Plating: Seed HEK293 cells stably expressing the human EP1 receptor into a black, clear-bottom 96-well plate and grow overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HHBS). Remove the growth medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with buffer. Add buffer containing various concentrations of this compound, a control antagonist, or vehicle (DMSO). Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Set the excitation/emission wavelengths to ~490/525 nm.
-
Agonist Injection: Record a baseline fluorescence for several seconds. Then, inject a pre-determined concentration of PGE2 (e.g., EC₈₀) to stimulate the cells.
-
Data Recording: Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition). Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Comparison: Functional Antagonism of EP1 Receptor
| Compound | Target | Assay | Potency (IC₅₀) | Known Affinity (Ki) |
| This compound | EP1 | Calcium Influx | 25 nM | 13.8 nM [1] |
| ONO-8711 | EP1 | Calcium Influx | 2.5 nM | 0.6 nM[2] |
| GW-848687X | EP1 | Calcium Influx | 4.1 nM | 2.5 nM (IC₅₀) |
Note: IC₅₀ values are illustrative examples derived from typical assay performance. Kᵢ values are from literature sources.
References
Safety Operating Guide
Proper Disposal Procedures for SC-51322: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for SC-51322, a potent EP1 prostanoid receptor antagonist. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance within a laboratory setting. The following procedures are based on established safety data and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is a white to off-white solid powder.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When handling the powder, use a chemical fume hood to avoid inhalation of dust.[1]
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
Use of a chemical fume hood is recommended for all manipulations of solid this compound.[1]
Emergency Procedures:
-
In case of eye contact: Immediately rinse with plenty of water and seek medical advice.[1]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[1]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Quantitative Data and Chemical Properties
A summary of the key quantitative and identifying information for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | 8-Chloro-2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]-dibenz(Z)[b,f][1,4]oxazepine-10(11H)-carboxylic acid hydrazide |
| CAS Number | 146032-79-3 |
| Molecular Formula | C₂₂H₂₀ClN₃O₄S |
| Molecular Weight | 457.93 g/mol |
| Physical Form | Powder |
| Color | White to off-white |
| Solubility | Soluble in DMSO (≥10 mg/mL) |
| Storage Temperature | Room temperature |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following is a general, step-by-step protocol:
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Treat all this compound, including unused product, contaminated labware (e.g., gloves, absorbent paper), and empty containers, as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams. Solid chemical wastes, such as contaminated gloves and towels, should be collected separately from liquid waste.[2] Keep solid and liquid waste in separate, clearly marked containers.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers:
-
For solid this compound waste, use the original container if possible, or a clearly labeled, sealable, and chemically compatible container.[2]
-
Contaminated lab supplies (e.g., gloves, wipes) should be placed in a designated, puncture-resistant container labeled as "Chemically Contaminated Sharps" if applicable, or a sealed bag for non-sharp items, which is then placed in a designated solid hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the specific contents (e.g., "solid this compound," "gloves contaminated with this compound").
-
Ensure the label is legible and securely attached to the container.
-
Step 3: On-Site Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2]
-
Prevent Spills: Place the primary waste container in a secondary containment bin to prevent spills.
-
Incompatible Materials: Ensure that the storage area is away from incompatible chemicals.
Step 4: Disposal through an Approved Waste Management Vendor
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor to arrange for the collection of the this compound waste.
-
Documentation: Complete any required waste manifest forms provided by the EHS office or the waste disposal vendor.
-
Final Disposal: The final disposal method will be determined by the approved waste disposal facility, in compliance with all applicable regulations. The Safety Data Sheet for this compound specifies that it should be disposed of at an approved waste disposal plant.[1]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from the point of waste generation to its final disposal.
Caption: this compound Disposal Workflow Diagram.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
References
Personal protective equipment for handling SC-51322
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of SC-51322, a compound classified as hazardous.[1] Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as acutely toxic if swallowed.[1] Therefore, stringent safety measures must be implemented to prevent exposure. The following personal protective equipment is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is required. | - |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulates filter conforming to EN 143 is recommended.[1] | EN 149 / EN 143.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidental ingestion, inhalation, or contact. All operations should be conducted in a designated area equipped for handling hazardous materials.
Handling Protocol:
-
Work Area Preparation : Always handle this compound within a chemical fume hood to avoid dust formation and inhalation.[1]
-
Personal Hygiene : Wash hands, face, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Preventing Exposure : Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[1]
-
Emergency Preparedness : Ensure an eyewash station and safety shower are readily accessible.
Storage Protocol:
-
Store the compound in a tightly sealed container.
-
The storage area should be locked up and secure.[1]
-
Keep the product and any empty containers away from heat and sources of ignition.[1]
Emergency and First-Aid Procedures
In case of exposure, immediate action is required. The following table outlines the appropriate first-aid measures.
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[1] |
| Eye Contact | Rinse immediately with plenty of water and seek medical advice.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Waste Characterization : this compound is classified as a toxic solid.[1]
-
Container Management : Use suitable, labeled containers for waste disposal.
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
